Clevidipine-15N,d10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H23Cl2NO6 |
|---|---|
分子量 |
467.4 g/mol |
IUPAC名 |
3-O-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxymethyl) 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-(115N)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,4D3,5D2,7D2,24+1 |
InChIキー |
KPBZROQVTHLCDU-SFPXMZOASA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCOC(=O)C1=C([15NH]C(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])[2H])C)C |
正規SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Clevidipine-15N,d10 in Modern Drug Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of Clevidipine-15N,d10 in the landscape of pharmaceutical research and development. While Clevidipine (B1669171) is recognized as an ultrashort-acting intravenous dihydropyridine (B1217469) calcium channel blocker for the management of acute hypertension, its isotopically labeled counterpart, this compound, serves a distinct and vital purpose in the precise quantification and characterization of the parent drug.[1][2][3][4] This document will explore the application of this compound as an internal standard in bioanalytical methodologies, present key quantitative data, detail experimental protocols, and provide visual representations of metabolic pathways and experimental workflows.
Core Application: An Internal Standard for Quantitative Analysis
The primary purpose of this compound in a research setting is to function as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of heavy isotopes, specifically Nitrogen-15 (¹⁵N) and Deuterium (¹⁰D), results in a molecule with a higher mass than the unlabeled Clevidipine. This mass difference is the cornerstone of its utility.
During sample preparation and analysis, a known amount of this compound is added to biological samples (e.g., whole blood, plasma).[5] Because the SIL-IS is chemically identical to the analyte (Clevidipine), it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression in the mass spectrometer. By measuring the ratio of the signal from Clevidipine to the signal from this compound, researchers can accurately and precisely quantify the concentration of Clevidipine in the sample, effectively correcting for any variations that may occur during the analytical process. This technique is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies where precise concentration measurements are paramount.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Clevidipine and its analysis, derived from various research and clinical studies.
Table 1: Pharmacokinetic Properties of Clevidipine
| Parameter | Value | Reference |
| Bioavailability | ~100% (Intravenous) | |
| Protein Binding | >99.5% | |
| Volume of Distribution (Vd) | 0.17 L/kg (steady-state) | |
| Clearance | ~5 L/min (arterial blood) | |
| Initial Half-life (α-phase) | ~1 minute | |
| Terminal Half-life | ~15 minutes | |
| Primary Metabolite | H152/81 (inactive carboxylic acid) | |
| Metabolite Terminal Half-life | ~9 hours |
Table 2: LC-MS/MS Parameters for Clevidipine and its Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
| Clevidipine | 473.1 | 338.1 | Clevidipine-d7 | |
| H152/81 (Metabolite) | 356.0 | 324.0 | H152/81-¹³C-d₃ |
Note: While the provided reference uses Clevidipine-d7, this compound would serve the same function as a stable isotope-labeled internal standard, with a different mass transition.
Experimental Protocols
Protocol: Quantification of Clevidipine in Human Whole Blood by LC-MS/MS
This protocol is a generalized representation based on established methodologies for the bioanalysis of Clevidipine.
1. Sample Preparation (Liquid-Liquid Extraction):
- To a 100 µL aliquot of human whole blood, add 25 µL of the internal standard working solution (this compound in a suitable solvent like methanol).
- Vortex mix for 30 seconds.
- Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
- Vortex mix for 5 minutes.
- Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A suitable reverse-phase column (e.g., C18 or Phenyl).
- Mobile Phase: A gradient of two solvents, such as an aqueous solution with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
- Injection Volume: 5-20 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Clevidipine: Monitor the transition from the precursor ion to a specific product ion.
- This compound (IS): Monitor the transition from its specific precursor ion to a product ion.
- Data Analysis: The concentration of Clevidipine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Visualizations
Metabolic Pathway of Clevidipine
Clevidipine undergoes rapid metabolism in the blood and extravascular tissues. The primary metabolic pathway is the hydrolysis of the ester linkage by esterases, leading to the formation of an inactive carboxylic acid metabolite (H152/81) and formaldehyde.
Caption: Metabolic breakdown of Clevidipine.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of Clevidipine utilizing this compound as an internal standard.
Caption: Pharmacokinetic study workflow.
References
- 1. Clevidipine - Wikipedia [en.wikipedia.org]
- 2. Intravenous clevidipine for management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clevidipine (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. Clevidipine: a review of its use in the management of acute hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Characterization of Clevidipine-15N,d10
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the synthetic route and analytical characterization of the isotopically labeled compound, Clevidipine-15N,d10. This stable isotope-labeled analog is a critical tool for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic profiling of Clevidipine.
Introduction to Clevidipine and Isotopic Labeling
Clevidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] Its ultra-short half-life of approximately one minute is due to rapid metabolism by esterases in the blood and tissues, making its pharmacokinetic profile an important area of study.[1][2]
Isotopically labeled compounds, such as this compound, are indispensable as internal standards in mass spectrometry-based bioanalytical methods. The incorporation of stable isotopes (¹⁵N and ²H or D) results in a compound that is chemically identical to the parent drug but has a distinct, higher mass. This allows for precise and accurate quantification of the unlabeled drug in biological matrices, as the labeled standard co-elutes chromatographically and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.[3][4]
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a modification of the classical Hantzsch dihydropyridine synthesis. This multi-component reaction provides a convergent route to the dihydropyridine core. The introduction of the ¹⁵N and deuterium (B1214612) labels is achieved by using appropriately labeled starting materials.
The proposed synthetic scheme involves three main stages:
-
Preparation of isotopically labeled precursors.
-
Hantzsch condensation to form the labeled dihydropyridine carboxylic acid intermediate.
-
Esterification to yield the final product, this compound.
Synthesis of Labeled Precursors
2.1.1. Methyl Acetoacetate-d3
Deuteration of the methyl ester group can be achieved by the esterification of acetoacetic acid with methanol-d4 (B120146) in the presence of an acid catalyst or by transesterification of a non-deuterated methyl or ethyl acetoacetate (B1235776) with methanol-d4. A more direct approach involves the reaction of diketene (B1670635) with methanol-d4.
2.1.2. Chloromethyl Butyrate-d7
The butyrate (B1204436) moiety can be fully deuterated. The synthesis starts from butyric acid-d7, which can be prepared by deuteration of butyric acid or synthesized from deuterated precursors. Butyric acid-d7 is then converted to its acyl chloride, which is subsequently reacted with paraformaldehyde to yield chloromethyl butyrate-d7.
2.1.3. [¹⁵N]Ammonium Acetate (B1210297)
This key reagent for introducing the ¹⁵N label into the dihydropyridine ring is commercially available or can be prepared by reacting [¹⁵N]ammonia with acetic acid.
Hantzsch Dihydropyridine Synthesis
The core of the Clevidipine molecule is assembled via the Hantzsch synthesis. This reaction involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), two equivalents of a β-ketoester (one being methyl acetoacetate-d3 and the other being the intermediate enamine formed from ethyl acetoacetate and [¹⁵N]ammonium acetate), and a nitrogen source ([¹⁵N]ammonium acetate).
Experimental Protocol: Synthesis of 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-(methoxycarbonyl-d3)-pyridine-3-carboxylic acid-1-15N
-
A mixture of 2,3-dichlorobenzaldehyde (B127699) (1 equivalent), methyl acetoacetate-d3 (1 equivalent), ethyl acetoacetate (1 equivalent), and [¹⁵N]ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol (B145695) is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the ¹⁵N and d3-labeled dihydropyridine carboxylic acid intermediate.
Final Esterification Step
The final step is the esterification of the carboxylic acid group of the dihydropyridine intermediate with chloromethyl butyrate-d7 to introduce the deuterated butyryloxymethyl group.
Experimental Protocol: Synthesis of this compound
-
The labeled dihydropyridine carboxylic acid intermediate (1 equivalent) is dissolved in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF).
-
A non-nucleophilic base, such as sodium bicarbonate or potassium carbonate (1.5 equivalents), is added to the solution.
-
Chloromethyl butyrate-d7 (1.2 equivalents) is added, and the reaction mixture is heated (e.g., to 60-80 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
The reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica (B1680970) gel to afford the final product.
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through a combination of analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the mass shift due to isotopic labeling and for determining the isotopic purity. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Reference |
| Clevidipine | 456.1 | 356.0 | |
| Clevidipine-d7 | 463.1 | 356.0 | |
| This compound (Predicted) | 467.2 | 357.0 |
Table 1: Predicted Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the position of the isotopic labels.
-
¹H NMR: The spectrum of this compound is expected to show the absence of signals corresponding to the protons that have been replaced by deuterium in the methyl ester and butyrate moieties. The signal for the N-H proton will be a doublet due to coupling with the ¹⁵N nucleus.
-
¹³C NMR: The spectrum will show characteristic shifts for the carbons bonded to deuterium (reduced intensity and multiplet splitting due to C-D coupling). The signals for carbons adjacent to the ¹⁵N atom will appear as doublets due to ¹³C-¹⁵N coupling.
-
¹⁵N NMR: A single resonance is expected, confirming the presence of the ¹⁵N label.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Absence of signals for the methyl ester protons (-OCH₃) and butyrate protons. - Doublet for the N-H proton. |
| ¹³C NMR | - Reduced intensity and multiplet splitting for deuterated carbons. - Doublets for carbons adjacent to the ¹⁵N atom. |
| ¹⁵N NMR | - A single resonance confirming the ¹⁵N label. |
Table 2: Expected NMR Spectroscopic Data for this compound.
Purity Analysis
The chemical and isotopic purity of the final product is determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer.
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV | ≥ 98% |
| Isotopic Purity | LC-MS | ≥ 99 atom % D and ¹⁵N |
Table 3: Purity Specifications for this compound.
Visualized Workflows and Mechanisms
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Action of Clevidipine
Caption: Clevidipine's mechanism of action.
Conclusion
The synthesis of this compound, while not explicitly detailed in the literature, can be reliably planned based on established synthetic methodologies for dihydropyridines and isotopic labeling. The use of labeled precursors in a Hantzsch reaction followed by esterification provides a viable route to this important analytical standard. Thorough characterization by mass spectrometry and NMR is essential to confirm the identity, purity, and isotopic enrichment of the final product, ensuring its suitability for use in demanding bioanalytical applications. This guide provides a comprehensive framework for researchers and scientists involved in the synthesis and use of isotopically labeled drugs.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. exsyncorp.com [exsyncorp.com]
Technical Guide: Clevidipine-15N,d10 - Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and purity assessment for the isotopically labeled compound, Clevidipine-15N,d10. While a specific certificate of analysis for this exact isotopic variant is not publicly available, this document synthesizes representative data from closely related analogs, such as Clevidipine-d7, and established analytical methodologies for Clevidipine to serve as a detailed reference for its quality control.
Certificate of Analysis (Representative)
This section presents typical specifications for an isotopically labeled Clevidipine standard, based on available data for similar compounds.
Table 1: Representative Certificate of Analysis for Isotopically Labeled Clevidipine
| Parameter | Specification | Method |
| Identity | ||
| Appearance | White to Off-White Solid | Visual Inspection |
| Mass Spectrum | Consistent with Structure | Mass Spectrometry |
| NMR Spectrum | Consistent with Structure | NMR |
| Purity | ||
| Chemical Purity | ≥ 99.5% | HPLC, LC-MS/MS |
| Isotopic Purity | ≥ 99.0% | Mass Spectrometry |
| Physical Properties | ||
| Molecular Formula | C₂₁H₁₃D₁₀Cl₂NO₆¹⁵N | - |
| Molecular Weight | 484.3 g/mol | - |
Purity and Impurity Profile
The purity of Clevidipine and its isotopically labeled analogs is critical for research and developmental applications. Analysis typically involves the identification and quantification of process-related impurities and degradation products.
Table 2: Common Impurities of Clevidipine
| Impurity Type | Examples | Analytical Method |
| Process-Related | Starting material residues, by-products | HPLC, GC-MS |
| Degradation Products | Hydrolytic and oxidative degradation products | HPLC, LC-MS/MS |
One study on Clevidipine butyrate (B1204436) identified eleven potential impurities, including four major degradation products observed under stress conditions[1]. For isotopically labeled Clevidipine, such as Clevidipine-d7, a chemical purity of 99.7% and an isotopic purity of 99.0% have been reported[2].
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A common method for assessing the purity of Clevidipine is reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Instrumentation: HPLC system with a UV detector.
-
Column: Octadecyl silane (B1218182) bonded silica (B1680970) gel column.
-
Mobile Phase: A gradient of phosphate (B84403) buffer, acetonitrile, and methanol.
-
Detection: UV at 220-245 nm.
-
Column Temperature: 20-40 °C.
-
Flow Rate: 0.5-1.5 mL/min.
This method is capable of separating Clevidipine from its related substances and degradation products.
Isotopic Purity by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining the isotopic purity of labeled compounds.
-
Instrumentation: LC-MS/MS system.
-
Sample Preparation: Liquid-liquid extraction is often employed to isolate the analyte from the sample matrix.
-
Ionization: Electrospray ionization (ESI) is a common technique.
-
Analysis: The relative intensities of the mass-to-charge ratios of the labeled and unlabeled species are measured to calculate the isotopic enrichment.
Mechanism of Action and Logical Relationships
Clevidipine is a dihydropyridine (B1217469) calcium channel blocker. Its mechanism of action involves the selective blockade of L-type calcium channels in vascular smooth muscle, leading to arterial vasodilation and a reduction in blood pressure.
Below is a diagram illustrating the logical workflow for the quality control of this compound.
Caption: Quality Control Workflow for this compound.
The following diagram illustrates the mechanism of action of Clevidipine.
Caption: Mechanism of Action of Clevidipine.
References
- 1. Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for Clevidipine-¹⁵N,d₁₀ in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Clevidipine-¹⁵N,d₁₀, an isotopically labeled compound crucial for research and development in the pharmaceutical sciences. This document details its application as an internal standard in bioanalytical studies, supported by representative data, experimental protocols, and workflow visualizations.
Introduction to Clevidipine and its Isotopically Labeled Analog
Clevidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure. Its ultra-short half-life, due to rapid metabolism by esterases in the blood and tissues, makes it a valuable tool in critical care settings. For accurate quantification of Clevidipine in biological matrices during pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is indispensable. Clevidipine-¹⁵N,d₁₀ serves as an ideal internal standard for mass spectrometry-based assays, offering a distinct mass shift while maintaining physicochemical properties nearly identical to the parent drug.
Commercial Availability
Clevidipine-¹⁵N,d₁₀ is available for research purposes from specialized chemical suppliers. One such confirmed vendor is MedchemExpress (MCE), which offers this compound under the product number HY-17436S4 . Researchers are advised to contact suppliers directly to obtain the most current certificate of analysis and pricing information.
Quantitative Data and Specifications
A Certificate of Analysis (CoA) is a critical document that accompanies a reference standard, providing essential information on its quality and purity. While a specific CoA for a particular lot of Clevidipine-¹⁵N,d₁₀ must be obtained from the supplier, the following table summarizes the typical quantitative data provided for such a high-purity standard.
| Parameter | Representative Specification | Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Chemical Purity | ≥98.0% | HPLC, UPLC |
| Isotopic Purity | ≥99% atom % ¹⁵N | Mass Spectrometry |
| ≥98% atom % Deuterium | Mass Spectrometry | |
| Molecular Formula | C₂₁H₁₃D₁₀Cl₂¹⁵NO₆ | - |
| Molecular Weight | 467.38 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO and Methanol | - |
Experimental Protocol: Bioanalytical Method for Clevidipine Quantification using LC-MS/MS
The following protocol is adapted from a validated method for the quantification of Clevidipine in human whole blood using a deuterated internal standard.[1][2] This protocol can be readily applied to the use of Clevidipine-¹⁵N,d₁₀.
Materials and Reagents
-
Clevidipine reference standard
-
Clevidipine-¹⁵N,d₁₀ (Internal Standard, IS)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Ammonium (B1175870) acetate (B1210297), analytical grade
-
Human whole blood (with appropriate anticoagulant, e.g., K₂-EDTA)
-
Methyl tert-butyl ether (MTBE), for extraction
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine and Clevidipine-¹⁵N,d₁₀ by dissolving the requisite amount in DMSO. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Clevidipine by serially diluting the stock solution with a 1:1 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution: Dilute the Clevidipine-¹⁵N,d₁₀ stock solution with a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 20 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.5 mL polypropylene (B1209903) tube, add 50 µL of human whole blood.
-
Add 25 µL of the Clevidipine-¹⁵N,d₁₀ internal standard working solution (20 ng/mL).
-
Add 50 µL of 0.1% formic acid in water.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of MTBE and vortex vigorously for 10 minutes.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: An ACE Excel 2 Phenyl column (50 x 2.1 mm) or equivalent.[1]
-
Mobile Phase:
-
A: 2 mM ammonium acetate in water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient program should be developed to ensure adequate separation of Clevidipine from potential interferences.
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clevidipine | 456.1 | 338.1 |
| Clevidipine-¹⁵N,d₁₀ (IS) | 467.4 | 348.1 |
Note: The exact m/z values for the precursor and product ions of Clevidipine-¹⁵N,d₁₀ should be confirmed by direct infusion of the standard into the mass spectrometer.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity (Calibration Curve)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
The linearity of the method for Clevidipine in human whole blood has been demonstrated in the range of 0.1–30 ng/mL.[1]
Visualizations
Signaling Pathway of Clevidipine
Caption: Mechanism of action of Clevidipine.
Experimental Workflow for Sample Analysis
Caption: Bioanalytical workflow for Clevidipine quantification.
Logical Relationship for Internal Standard Use
Caption: Rationale for using a stable isotope-labeled internal standard.
References
The Role of Clevidipine-d7 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism and practical application of isotopically labeled Clevidipine, specifically Clevidipine-d7, as an internal standard in the quantitative analysis of the parent drug. The use of such standards is paramount for achieving the accuracy and precision required in pharmacokinetic and bioequivalence studies, particularly for a drug like Clevidipine with its rapid in-vivo hydrolysis.
Introduction to Clevidipine and the Need for Precise Quantification
Clevidipine is an ultrashort-acting, third-generation dihydropyridine (B1217469) L-type calcium channel blocker administered intravenously for the rapid control of blood pressure.[1][2] Its therapeutic efficacy is directly linked to its plasma concentration, which is characterized by a rapid onset and offset of action.[1] The drug is rapidly metabolized by esterases in the blood and extravascular tissues into an inactive carboxylic acid metabolite, H152/81.[3][4] This rapid metabolism results in a very short half-life of approximately one minute.
The inherent instability of Clevidipine in biological matrices necessitates a highly reliable and reproducible bioanalytical method for its quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred platform for this purpose due to its high sensitivity and selectivity. To overcome the inevitable variations in sample preparation and instrument response, a stable isotope-labeled internal standard is essential. While the prompt specified Clevidipine-15N,d10, the published literature predominantly reports the use of Clevidipine-d7 for this purpose.
The Core Principle: Mechanism of Action of an Isotope-Labeled Internal Standard
The fundamental principle behind using a stable isotope-labeled internal standard like Clevidipine-d7 lies in its chemical and physical similarity to the analyte, Clevidipine. An ideal internal standard co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the incorporation of heavier isotopes (in this case, deuterium), it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the analyte.
By adding a known amount of Clevidipine-d7 to all samples, calibrators, and quality controls at the beginning of the sample preparation process, any loss of analyte during extraction, or fluctuations in injection volume or instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant, leading to accurate and precise quantification.
Figure 1: Workflow for Clevidipine quantification using an internal standard.
Experimental Protocols for Clevidipine Quantification
The following sections detail a typical experimental workflow for the quantification of Clevidipine in human whole blood using Clevidipine-d7 as an internal standard, based on published methodologies.
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction (LLE) method is commonly employed to isolate Clevidipine and its internal standard from the biological matrix.
-
Sample Aliquoting: 50 µL of human whole blood is added to a 1.5 mL polypropylene (B1209903) tube.
-
Internal Standard Spiking: A 25 µL aliquot of the Clevidipine-d7 internal standard working solution is added to the blood sample.
-
Acidification: 50 µL of 0.1% formic acid is added to the sample.
-
Vortexing: The sample is vortex-mixed for 1 minute.
-
Extraction: 500 µL of methyl tert-butyl ether (MTBE) is added, and the sample is vigorously vortexed for 10 minutes.
-
Centrifugation: The sample is centrifuged at 10,000 g for 5 minutes at 4°C.
-
Supernatant Transfer: 200 µL of the organic supernatant is transferred to a clean 96-well plate.
-
Evaporation: The solvent is evaporated to dryness under a stream of nitrogen at room temperature.
-
Reconstitution: The residue is reconstituted in a suitable volume of the mobile phase for LC-MS/MS analysis.
Figure 2: Sample preparation workflow for Clevidipine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The separation and detection of Clevidipine and Clevidipine-d7 are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | Shimadzu UPLC system or equivalent |
| Column | ACE Excel 2 Phenyl (50 x 2.1 mm, 2 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| MS System | AB SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The specific precursor-to-product ion transitions for Clevidipine and its internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clevidipine | 473.1 | 338.1 |
| Clevidipine-d7 | 480.1 | 338.1 |
Table 1: Mass Spectrometric Transitions for Clevidipine and Clevidipine-d7.
Data Analysis and Method Validation
The concentration of Clevidipine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of Clevidipine.
Calibration and Linearity
A typical calibration curve for Clevidipine in human whole blood demonstrates excellent linearity over a specific concentration range.
| Analyte | Linearity Range (ng/mL) |
| Clevidipine | 0.1 - 30 |
Table 2: Linearity Range for Clevidipine Quantification.
Accuracy and Precision
The use of Clevidipine-d7 as an internal standard significantly improves the accuracy and precision of the method.
| Quality Control Sample | Accuracy (%) | Precision (%RSD) |
| Low | 95 - 105 | < 15 |
| Medium | 90 - 110 | < 15 |
| High | 90 - 110 | < 15 |
Table 3: Typical Accuracy and Precision for Clevidipine Quantification.
Conclusion
The use of a stable isotope-labeled internal standard, specifically Clevidipine-d7, is indispensable for the accurate and precise quantification of Clevidipine in biological matrices by LC-MS/MS. Its role in compensating for variability during sample processing and analysis ensures the generation of high-quality data that is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The detailed methodologies and data presented in this guide underscore the robustness of this approach in advancing our understanding of Clevidipine's clinical pharmacology.
References
An In-depth Technical Guide to Preliminary Studies Involving Clevidipine and the Role of Isotopically Labeled Analogs such as Clevidipine-¹⁵N,d¹⁰
Audience: Researchers, scientists, and drug development professionals.
Introduction to Clevidipine (B1669171)
Clevidipine is an intravenous, ultra-short-acting, third-generation dihydropyridine (B1217469) calcium channel antagonist.[1] It is characterized by its rapid onset and offset of action, making it highly suitable for the management of acute hypertension, particularly in perioperative settings.[2][3] Its mechanism of action involves the selective blockade of L-type calcium channels in arterial smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance without affecting venous capacitance.[4][5]
The use of stable isotopically labeled analogs, such as Clevidipine-¹⁵N,d¹⁰, is paramount for the accurate quantification of Clevidipine and its metabolites in biological matrices during pharmacokinetic and bioequivalence studies. These labeled compounds serve as ideal internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high precision and accuracy.
Pharmacokinetics of Clevidipine
Clevidipine exhibits a rapid and predictable pharmacokinetic profile, which is largely independent of hepatic or renal function due to its unique metabolism.
Table 1: Summary of Clevidipine Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Initial Half-Life (t½) | Approximately 1 minute | |
| Terminal Half-Life (t½) | Approximately 15 minutes | |
| Volume of Distribution (Vd) | 0.17 L/kg | |
| Protein Binding | >99.5% | |
| Clearance | ~5 L/min (arterial blood) | |
| Metabolism | Hydrolysis by blood and tissue esterases | |
| Primary Metabolite | H152/81 (inactive carboxylic acid metabolite) | |
| Excretion | ~83% in urine and feces |
Pharmacodynamics of Clevidipine
Clevidipine produces a dose-dependent reduction in arterial blood pressure. The onset of action is rapid, with blood pressure reduction observed within minutes of initiating the infusion.
Table 2: Pharmacodynamic Effects of Clevidipine Infusion
| Infusion Rate | Time to Onset of BP Lowering | Median Time to Target BP | Reference |
| 0.91 µg/kg/min | 2 minutes | - | |
| 3.2 µg/kg/min | 10 minutes | - | |
| 0.4-8.0 µg/kg/min | - | 6.0 minutes | |
| 2 mg/h (initial) | - | 10.9 minutes |
Experimental Protocols
Clinical Study Protocol for Hypertension Management
A representative clinical trial design for evaluating the efficacy and safety of Clevidipine in patients with severe hypertension is as follows:
-
Patient Population: Adults (≥18 years) presenting with severe hypertension (Systolic Blood Pressure [SBP] >180 mm Hg and/or Diastolic Blood Pressure [DBP] >115 mm Hg).
-
Study Design: A prospective, open-label, single-arm evaluation.
-
Drug Administration:
-
Initiate intravenous Clevidipine infusion at a rate of 2 mg/hour.
-
Titrate the dose by doubling the increment every 3 minutes to a maximum of 32 mg/hour to achieve a predetermined, patient-specific SBP target range.
-
Maintain the infusion for a total duration of 18 to 96 hours.
-
-
Monitoring:
-
Monitor blood pressure and heart rate throughout the infusion period.
-
Collect blood samples at specified time points during and after the infusion for pharmacokinetic analysis.
-
Bioanalytical Method for Clevidipine Quantification using LC-MS/MS
This protocol outlines the simultaneous quantification of Clevidipine and its primary metabolite, H152/81, in human whole blood, where Clevidipine-¹⁵N,d¹⁰ would serve as an internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µl of a whole blood sample in a precooled 1.5-ml polypropylene (B1209903) tube, add 25 µl of the internal standard working solution (containing Clevidipine-¹⁵N,d¹⁰ and a labeled analog of H152/81) and 50 µl of 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Add 500 µl of methyl tert-butyl ether (MTBE), and vortex vigorously for 10 minutes.
-
Centrifuge the samples at 10,000 g for 5 minutes at 4°C.
-
Transfer 200 µl of the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue for injection into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: ACE Excel 2 Phenyl column (50 × 2.1 mm).
-
Mobile Phase: A suitable gradient of organic solvent and aqueous buffer.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Clevidipine, its metabolite, and their respective isotopically labeled internal standards.
-
Visualizations
Mechanism of Action of Clevidipine
Caption: Mechanism of action of Clevidipine on vascular smooth muscle cells.
Experimental Workflow for a Clevidipine Pharmacokinetic Study
Caption: A typical experimental workflow for a Clevidipine pharmacokinetic study.
Metabolic Pathway of Clevidipine
Caption: The primary metabolic pathway of Clevidipine in the body.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Pharmacokinetic Profiling Using Clevidipine-15N,d10
This guide provides a comprehensive overview of the use of the stable isotope-labeled compound, this compound, as an internal standard for the accurate pharmacokinetic profiling of Clevidipine (B1669171). It covers the metabolic pathway of Clevidipine, detailed experimental and bioanalytical protocols, and the presentation of pharmacokinetic data.
Introduction: The Need for Precision in Clevidipine Pharmacokinetics
Clevidipine is an ultrashort-acting, third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Its therapeutic efficacy is directly linked to its pharmacokinetic (PK) profile, which is characterized by rapid metabolism and a very short half-life.[3][4] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimal dosing and patient safety.
The primary challenge in quantifying Clevidipine is its rapid hydrolysis in blood by esterases.[1] This necessitates precise and robust bioanalytical methods. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The SIL internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and procedural variability. This guide details the application of this compound for high-fidelity pharmacokinetic studies.
Pharmacology and Metabolism of Clevidipine
Clevidipine exerts its antihypertensive effect by selectively blocking L-type calcium channels in arterial smooth muscle, leading to arterial vasodilation and a reduction in systemic vascular resistance. Unlike many other dihydropyridines, its metabolism is not dependent on the hepatic cytochrome P450 system.
Metabolic Pathway: Clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues. This process cleaves the ester linkage, converting Clevidipine into its primary and inactive carboxylic acid metabolite, H152/81. This rapid, organ-independent metabolism is responsible for its extremely short half-life.
Figure 1: Clevidipine is rapidly converted to its inactive metabolite via esterase hydrolysis.
Pharmacokinetic Properties of Clevidipine
Clevidipine's pharmacokinetic profile is defined by its rapid clearance and short duration of action. Following intravenous administration, its concentrations decline in a multiphasic manner.
| Parameter | Value | Reference |
| Initial Half-Life (α-phase) | ~1 minute | |
| Terminal Half-Life | ~15 minutes | |
| Clearance | High (~0.12 L/min/kg) | |
| Volume of Distribution (Vd) | ~0.17 L/kg | |
| Protein Binding | >99.5% | |
| Metabolism | Hydrolysis by blood/tissue esterases | |
| Primary Metabolite | H152/81 (inactive) |
Table 1: Summary of key pharmacokinetic parameters for Clevidipine.
Experimental Protocol: Pharmacokinetic Study Design
A robust pharmacokinetic study of Clevidipine using a stable isotope-labeled internal standard involves careful planning from administration to data analysis.
Figure 2: A typical experimental workflow for a Clevidipine pharmacokinetic study.
Methodology Details:
-
Drug Administration: Clevidipine is administered as an intravenous infusion. Dosing regimens can vary, but a constant rate infusion is common to achieve steady-state concentrations.
-
Blood Sampling: Serial blood samples are collected at predefined time points during and after the infusion. Given the short half-life, frequent sampling immediately after stopping the infusion is crucial to accurately characterize the elimination phase.
-
Sample Stabilization: Due to rapid ex vivo hydrolysis by blood esterases, collected whole blood samples must be immediately stabilized. This is often achieved by adding sodium dodecyl sulphate (SDS) to inhibit esterase activity and ascorbic acid to prevent oxidation.
-
Internal Standard Spiking: Prior to extraction, a known quantity of the this compound solution is added to each unknown sample, calibrator, and quality control sample.
Bioanalytical Method: LC-MS/MS Quantification
The simultaneous quantification of Clevidipine and its internal standard, this compound, is performed using a validated LC-MS/MS method.
5.1 Sample Preparation
-
Technique: Liquid-liquid extraction (LLE) is a common and effective method for extracting Clevidipine from the whole blood matrix.
-
Protocol Outline:
-
Thaw stabilized whole blood samples.
-
Spike with this compound internal standard.
-
Add an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
5.2 Instrumentation and Parameters
A sensitive and selective LC-MS/MS method is required for accurate quantification. The following table provides typical parameters.
| Parameter | Typical Specification |
| LC Column | Phenyl-type column (e.g., ACE Excel 2 Phenyl) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). |
| Flow Rate | 0.8 - 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive mode. |
| MS Detection | Triple Quadrupole (QqQ) Mass Spectrometer. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| MRM Transitions (Example) | Clevidipine: m/z 473.1 → 338.1this compound: Specific transition based on labelingH152/81 (Metabolite): m/z 356.0 → 324.0 |
| Lower Limit of Quantification | ≤ 0.2 ng/mL |
Table 2: Representative LC-MS/MS method parameters for Clevidipine analysis.
Data Analysis and Interpretation
The concentration of Clevidipine in each sample is determined by calculating the peak area ratio of the analyte to the this compound internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentrations in the unknown samples are interpolated from this curve.
The resulting concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis. The use of the stable isotope-labeled internal standard ensures that the calculated parameters are highly accurate, providing a reliable basis for understanding the drug's behavior in vivo.
References
- 1. biomedres.us [biomedres.us]
- 2. Clevidipine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the mass shift in Clevidipine-15N,d10
An In-depth Technical Guide on the Mass Shift in Clevidipine-¹⁵N,d₁₀
For Researchers, Scientists, and Drug Development Professionals
Clevidipine is a dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] It is characterized by an ultra-short half-life of approximately one minute, as it is rapidly metabolized by blood and tissue esterases.[1][2] This rapid metabolism necessitates highly sensitive and specific analytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for its accurate quantification in biological matrices.[3][4]
In LC-MS/MS-based bioanalysis, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. These standards, such as Clevidipine-¹⁵N,d₁₀, have physicochemical properties nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization and fragmentation. This allows for reliable correction of matrix effects and variations during sample processing. The incorporation of stable isotopes (¹⁵N and ²H or deuterium) induces a specific mass shift in the internal standard, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.
Theoretical Mass and Isotopic Shift
The mass shift of Clevidipine-¹⁵N,d₁₀ is determined by the incorporation of one ¹⁵N atom in place of a ¹⁴N atom and ten deuterium (B1214612) (²H) atoms in place of ¹H atoms. The molecular formula of Clevidipine is C₂₁H₂₃Cl₂NO₆.
The theoretical monoisotopic mass of unlabeled Clevidipine and the predicted mass for Clevidipine-¹⁵N,d₁₀ are presented below. This calculation assumes the replacement of the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl) with their respective heavier stable isotopes.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |
| Clevidipine | C₂₁H₂₃Cl₂NO₆ | 455.0851 | N/A |
| Clevidipine-¹⁵N,d₁₀ | C₂₁H₁₃D₁₀Cl₂¹⁵NO₆ | 466.1485 | +11.0634 |
Proposed LC-MS/MS Methodology
The following is a proposed experimental protocol for the analysis of Clevidipine using Clevidipine-¹⁵N,d₁₀ as an internal standard, based on established methods for similar analytes.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of a biological sample (e.g., human whole blood), add the internal standard solution (Clevidipine-¹⁵N,d₁₀).
-
Vortex mix the sample for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of a mobile phase-like solution (e.g., methanol (B129727):water 4:6, v/v) containing 2 mM ammonium (B1175870) acetate (B1210297) and 0.025% acetic acid.
-
Inject the sample into the LC-MS/MS system.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: An ACE Excel 2 Phenyl column (50 × 2.1 mm) or a similar phenyl-based column that provides good separation for dihydropyridine compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 2 mM ammonium acetate and 0.025% acetic acid in water) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for Clevidipine and its internal standard are monitored. Based on published data for Clevidipine and Clevidipine-d₇, the following transitions are proposed:
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Proposed MRM Transition |
| Clevidipine | 456.4 | 338.1 | 456.4 → 338.1 |
| Clevidipine-¹⁵N,d₁₀ | 467.4 | 348.1 | 467.4 → 348.1 |
Note: The protonated molecular ion [M+H]⁺ for Clevidipine is observed at m/z 456.4 (average mass) in the literature, which is slightly different from the calculated monoisotopic mass due to isotopic distribution. The transition for Clevidipine-¹⁵N,d₁₀ is inferred based on the fragmentation of the parent compound and the +11 Da mass shift.
Fragmentation Pathway
The fragmentation of dihydropyridine compounds in the mass spectrometer typically involves the loss of substituent groups from the dihydropyridine ring. For Clevidipine, the observed transition from m/z 456.4 to 338.1 corresponds to a neutral loss of the butoxymethyl group and subsequent rearrangement. Assuming the isotopic labels in Clevidipine-¹⁵N,d₁₀ are not on this labile group, the ¹⁵N and ten deuterium atoms will be retained in the major product ion.
Caption: Proposed fragmentation of Clevidipine and Clevidipine-¹⁵N,d₁₀.
Bioanalytical Workflow
The overall workflow for the bioanalysis of Clevidipine in a research or clinical setting is a multi-step process designed to ensure data integrity and accuracy.
Caption: General experimental workflow for Clevidipine bioanalysis.
Conclusion
While direct experimental data for Clevidipine-¹⁵N,d₁₀ is not extensively documented in the public domain, a thorough understanding of its mass shift and fragmentation behavior can be extrapolated from the known characteristics of Clevidipine and its other isotopically labeled analogs. The predicted mass shift of +11.0634 Da provides a distinct analytical signal for its use as an internal standard. The proposed LC-MS/MS methodology and fragmentation pathway offer a solid foundation for the development and validation of a robust bioanalytical assay for the quantification of Clevidipine in complex biological matrices. This technical guide serves as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Clevidipine - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Clevidipine in Human Plasma by LC-MS/MS using an Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clevidipine (B1669171) in human plasma. The method utilizes a stable isotope-labeled internal standard, Clevidipine-¹⁵N,d¹⁰, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Clevidipine.
Introduction
Clevidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Its ultrashort half-life of approximately one minute necessitates a fast and reliable analytical method for its quantification in biological matrices.[2][3][4] LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies of Clevidipine. The use of a stable isotope-labeled internal standard (SIL-IS), such as Clevidipine-¹⁵N,d¹⁰, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the robustness of the assay.
This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Clevidipine quantification in human plasma, intended for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Clevidipine and Clevidipine-¹⁵N,d¹⁰ reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine and Clevidipine-¹⁵N,d¹⁰ in methanol.
Working Standard Solutions: Prepare serial dilutions of the Clevidipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Clevidipine-¹⁵N,d¹⁰ stock solution in acetonitrile.
Sample Preparation Protocol
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the IS working solution (100 ng/mL Clevidipine-¹⁵N,d¹⁰ in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Clevidipine: m/z 456.1 → 338.2Clevidipine-¹⁵N,d¹⁰: m/z 467.1 → 348.2 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The correlation coefficient (r²) was consistently >0.995.
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15 | ≤ 15 | ± 20 | ± 20 |
| Low | 0.3 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| Mid | 10 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| High | 80 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
Recovery and Matrix Effect: The extraction recovery of Clevidipine was consistent across the QC levels. The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects observed.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 |
Experimental Workflow and Validation Diagram
The following diagrams illustrate the experimental workflow and the logical relationship of the method validation steps.
References
Application Note and Protocol for the Quantification of Clevidipine using Clevidipine-¹⁵N,d¹⁰ as an Internal Standard
Introduction
Clevidipine (B1669171) is a potent, ultra-short-acting dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2][3] Its rapid metabolism by esterases in the blood and tissues necessitates a robust and reliable analytical method for accurate pharmacokinetic and bioequivalence studies.[2][4] This document provides a detailed protocol for the quantitative analysis of clevidipine in biological matrices, such as whole blood or plasma, using a stable isotope-labeled internal standard, Clevidipine-¹⁵N,d¹⁰, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the results.
Principle of the Method
The methodology involves the addition of a known concentration of the internal standard, Clevidipine-¹⁵N,d¹⁰, to the samples and calibration standards. Following sample preparation, which typically involves protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard, the extract is analyzed by LC-MS/MS. The compounds are chromatographically separated and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte (Clevidipine) to the internal standard (Clevidipine-¹⁵N,d¹⁰) and comparing it against a calibration curve constructed from samples with known concentrations of Clevidipine.
Experimental Protocols
1. Materials and Reagents
-
Clevidipine reference standard
-
Clevidipine-¹⁵N,d¹⁰ internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human whole blood or plasma (with appropriate anticoagulants and stabilizers)
-
Methyl tert-butyl ether (MTBE) for liquid-liquid extraction
-
Sodium fluoride (B91410) and ascorbic acid (as stabilizers for plasma samples)
2. Standard and Sample Preparation
2.1. Preparation of Stock and Working Solutions
-
Clevidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Clevidipine reference standard in methanol.
-
Clevidipine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Clevidipine-¹⁵N,d¹⁰ in methanol.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water. The optimal concentration should be determined during method development.
2.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human whole blood or plasma with the Clevidipine working solutions to achieve a series of concentrations for the calibration curve. A typical range for Clevidipine is 0.1 to 30 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
2.3. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for Clevidipine analysis in human whole blood.
-
To a 1.5 mL polypropylene (B1209903) tube, add 50 µL of the whole blood sample (or calibration standard/QC sample).
-
Add 25 µL of the Clevidipine-¹⁵N,d¹⁰ internal standard working solution.
-
Add 50 µL of 0.1% formic acid in water and vortex for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
3.1. Liquid Chromatography
| Parameter | Recommended Condition |
| Column | ACE Excel 2 Phenyl (50 x 2.1 mm, 2 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to provide good separation and peak shape |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
The following table summarizes the mass transitions for Clevidipine and the proposed transitions for Clevidipine-¹⁵N,d¹⁰. The transitions for the internal standard should be empirically determined and optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Clevidipine | 456.1 | 338.1 |
| Clevidipine-¹⁵N,d¹⁰ | ~467.2 | ~348.1 |
Note: The precursor ion for Clevidipine-¹⁵N,d¹⁰ is estimated based on the addition of one ¹⁵N atom (+1 Da) and ten deuterium (B1214612) atoms (+10 Da) and the removal of one ¹⁴N and ten ¹H atoms, with a net increase of approximately 11 Da. The product ion is estimated based on the fragmentation pattern of Clevidipine. These values must be confirmed experimentally.
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Clevidipine, which can be expected for a method using Clevidipine-¹⁵N,d¹⁰ as an internal standard.
| Parameter | Clevidipine |
| Linearity Range | 0.1 - 30 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal and compensated by the internal standard |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Clevidipine.
Logical Relationship of Internal Standard Method
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clevidipine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 4. litfl.com [litfl.com]
Application Notes and Protocols for Clevidipine-15N,d10 in Bioequivalence Studies of Clevidipine
Introduction
Clevidipine (B1669171) is an ultrashort-acting, third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid control of blood pressure, particularly in perioperative settings.[1][2] It exerts its effect by selectively blocking L-type calcium channels in arterial smooth muscle, leading to arterial vasodilation and a reduction in systemic vascular resistance.[2] A key characteristic of clevidipine is its rapid metabolism by non-specific esterases in the blood and extravascular tissues, which hydrolyze it into an inactive primary metabolite, H152/81.[1][3] This rapid, high-clearance metabolism results in an extremely short half-life of approximately 1 to 2 minutes for the initial phase, allowing for precise and titratable blood pressure control.
Bioequivalence (BE) studies are fundamental for the regulatory approval of generic drug formulations. These studies aim to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the reference product. For intravenously administered drugs like clevidipine, BE is typically established by comparing their pharmacokinetic profiles. The use of stable isotope-labeled (SIL) internal standards, such as Clevidipine-15N,d10, is considered the gold standard in bioanalytical methods supporting these studies. SIL internal standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by a mass spectrometer. Their use significantly improves the accuracy and precision of quantification by compensating for variability during sample preparation and analysis, including matrix effects.
Clevidipine Metabolism
Clevidipine's metabolism is a critical aspect of its pharmacokinetic profile. It is rapidly hydrolyzed by esterases, a process that is independent of the cytochrome P450 (CYP450) enzyme system in the liver, which is the primary metabolic pathway for many other dihydropyridines. This results in the formation of the inactive carboxylic acid metabolite, H152/81.
Caption: Metabolic pathway of Clevidipine via esterase hydrolysis.
Application Note: Use of this compound as a Stable Isotope-Labeled Internal Standard
The accurate quantification of drug concentrations in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a suitable internal standard (IS) is a mandatory component of bioanalytical method validation to ensure data accuracy and precision. Stable isotope-labeled internal standards (SIL-ISs) are universally recommended by regulatory agencies like the FDA and EMA for mass spectrometric assays.
Rationale for using this compound:
-
Co-elution and Physicochemical Similarity: this compound is chemically identical to clevidipine, ensuring it has the same chromatographic retention time, extraction recovery, and ionization response. This allows it to effectively track and compensate for any analyte loss during sample processing.
-
Compensation for Matrix Effects: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis. Since the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, ensuring the analyte/IS peak area ratio remains constant and enabling accurate quantification.
-
High Mass Difference: The incorporation of one ¹⁵N atom and ten deuterium (B1214612) (¹⁰D or d10) atoms provides a significant mass shift (+11 Da) from the parent drug. This large difference minimizes the risk of isotopic crosstalk, where the signal from the unlabeled analyte could interfere with the signal of the SIL-IS.
-
Label Stability: The ¹⁵N and deuterium labels should be placed in positions on the molecule that are not susceptible to chemical exchange with protons from solvents or the biological matrix, ensuring the stability of the label throughout the analytical process.
Protocol 1: Bioanalytical Method for Clevidipine and H152/81 in Human Whole Blood by LC-MS/MS
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of clevidipine and its primary metabolite, H152/81, in human whole blood, adapted for use with this compound as an internal standard. This method is suitable for pharmacokinetic analysis in a bioequivalence study.
1. Objective To accurately quantify concentrations of clevidipine and its metabolite H152/81 in human whole blood samples.
2. Materials and Reagents
-
Reference Standards: Clevidipine, H152/81.
-
Internal Standards: this compound, H152/81-¹³C-d₃ (or other appropriately labeled metabolite standard).
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, methyl tert-butyl ether (MTBE).
-
Reagents: Ammonium acetate, formic acid, deionized water.
-
Biological Matrix: Drug-free human whole blood with anticoagulant (e.g., K2-EDTA).
3. Instrumentation
-
LC System: UPLC or HPLC system (e.g., Shimadzu, Waters).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex, Waters, Thermo Fisher).
-
Analytical Column: ACE Excel 2 Phenyl, 50 × 2.1 mm, or equivalent.
4. Preparation of Solutions
-
Stock Solutions (1.0 mg/mL): Separately dissolve reference standards and internal standards in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound and H152/81-¹³C-d₃ stock solutions to a final concentration (e.g., 50 ng/mL for this compound and 100 ng/mL for H152/81-¹³C-d₃) in 50% methanol.
5. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of whole blood sample (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex for 30 seconds.
-
Add 1.0 mL of MTBE, vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 900 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
6. LC-MS/MS Conditions
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | ACE Excel 2 Phenyl (50 x 2.1 mm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-2.0 min, 30-35% B; 2.0-4.0 min, 35-65% B; 4.0-4.7 min, 95% B; 4.71-5.5 min, 30% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Clevidipine | m/z 473.1 → 338.1 |
| This compound | m/z 484.1 → 348.1 (Hypothetical) |
| H152/81 | m/z 356.0 → 324.0 |
| H152/81-¹³C-d₃ | m/z 362.2 → 326.2 |
| Dwell Time | 100 ms |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: The MRM transition for this compound is hypothetical and must be optimized experimentally. It assumes the labels are retained in the product ion.
Caption: General workflow for bioanalytical sample processing and analysis.
7. Method Validation The method must be validated according to regulatory guidelines (e.g., FDA, EMA).
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples < 20% of LLOQ for analyte and < 5% for IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99; at least 6 non-zero standards. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; Accuracy within ±20%, Precision ≤ 20% CV. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | For QC samples (Low, Mid, High): Accuracy within ±15%, Precision ≤ 15% CV. |
| Matrix Effect | To assess the effect of matrix components on ionization. | IS-normalized matrix factor CV ≤ 15% across different matrix lots. |
| Extraction Recovery | To measure the efficiency of the extraction process. | Should be consistent and reproducible. |
| Stability | To evaluate analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration should be within ±15% of nominal concentration. |
Protocol 2: Clevidipine Bioequivalence Study Design
This protocol outlines a typical study design to compare a generic (Test) clevidipine formulation against a Reference formulation in healthy volunteers.
1. Study Design
-
Randomized, single-dose, open-label, two-period, two-sequence crossover study.
2. Study Population
-
Healthy adult volunteers (e.g., 24-32 participants) meeting inclusion/exclusion criteria.
3. Study Procedure
-
Screening: Participants are screened for eligibility.
-
Period 1: Participants are randomized to receive either the Test or Reference formulation as a single 30-minute intravenous infusion (e.g., 3 mg dose).
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at multiple points during and after the infusion up to 2-3 hours) to characterize the pharmacokinetic profile.
-
Washout Period: A sufficient washout period (e.g., 7 days) is implemented between periods to ensure complete elimination of the drug.
-
Period 2: Participants receive the alternate formulation they did not receive in Period 1. Blood sampling is repeated.
-
Safety Monitoring: Participants are monitored for any treatment-emergent adverse events (TEAEs) throughout the study.
Caption: Two-period, two-sequence crossover bioequivalence study design.
4. Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following parameters are calculated for clevidipine and its metabolite H152/81 for each participant using non-compartmental analysis:
-
Cmax: Maximum observed concentration.
-
AUC₀₋ₜ: Area under the concentration-time curve from time zero to the last measurable concentration.
-
AUC₀₋∞: Area under the concentration-time curve from time zero extrapolated to infinity.
-
-
Statistical Analysis: The parameters are log-transformed, and an analysis of variance (ANOVA) is performed.
Table 3: Bioequivalence Acceptance Criteria
| Pharmacokinetic Parameter | Statistical Test | Acceptance Limit |
|---|---|---|
| Cmax | 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) | Must be within 80.00% - 125.00% |
| AUC₀₋ₜ | 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) | Must be within 80.00% - 125.00% |
| AUC₀₋∞ | 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) | Must be within 80.00% - 125.00% |
If the 90% CIs for the geometric mean ratios of Cmax, AUC₀₋ₜ, and AUC₀₋∞ for the test and reference products fall entirely within the 80-125% range, the two formulations are considered bioequivalent.
Summary of Clevidipine Pharmacokinetic Data
Table 4: Key Pharmacokinetic Parameters of Clevidipine in Healthy Volunteers
| Parameter | Value | Reference |
|---|---|---|
| Initial Half-Life (t½α) | ~1.6 - 2 minutes | |
| Terminal Half-Life (t½β) | ~15 minutes | |
| Blood Clearance | ~0.14 L/min/kg | |
| Volume of Distribution (Vd) | ~0.6 L/kg | |
| Protein Binding | >99.5% |
| Primary Metabolite (H152/81) Half-Life | ~9.5 hours | |
References
Application Note: High-Throughput Analysis of Clevidipine in Human Whole Blood Using Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Clevidipine in human whole blood. Due to the rapid hydrolysis of Clevidipine by esterases in blood, a critical sample stabilization and a sensitive extraction procedure are paramount for accurate quantification. This protocol employs a liquid-liquid extraction (LLE) technique and utilizes a stable isotope-labeled internal standard, Clevidipine-¹⁵N,d¹⁰, to ensure high precision and accuracy. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Clevidipine is an ultrashort-acting, third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to arterial vasodilation and a subsequent decrease in blood pressure.[1][2] The rapid metabolism of Clevidipine by blood and tissue esterases results in a very short half-life of approximately one minute, making its accurate quantification in biological matrices challenging.[3][4]
To overcome the inherent instability of Clevidipine, this protocol incorporates immediate stabilization of whole blood samples and a highly efficient LLE procedure. The use of a stable isotope-labeled internal standard, Clevidipine-¹⁵N,d¹⁰, compensates for variability in sample preparation and matrix effects, ensuring the highest level of analytical performance. Whole blood is the recommended matrix for analysis as it minimizes the impact of esterase activity that is highly prevalent in plasma.
Materials and Reagents
-
Clevidipine analytical standard
-
Clevidipine-¹⁵N,d¹⁰ internal standard (IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid, analytical grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Human whole blood (with appropriate anticoagulant, e.g., K₂EDTA)
-
Stabilizer solution (e.g., a combination of esterase inhibitors like sodium fluoride (B91410) and antioxidants like ascorbic acid)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Experimental Protocols
Preparation of Stock and Working Solutions
-
Clevidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Clevidipine in dimethyl sulfoxide (B87167) (DMSO) to prepare a 1 mg/mL stock solution.
-
Clevidipine-¹⁵N,d¹⁰ (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Clevidipine-¹⁵N,d¹⁰ in DMSO.
-
Working Solutions: Prepare working solutions of Clevidipine and Clevidipine-¹⁵N,d¹⁰ by diluting the stock solutions with acetonitrile/water (1:1, v/v). All solutions should be stored at -20°C.
Preparation of Calibration Standards and Quality Control (QC) Samples
Calibration standards and QC samples are prepared by spiking the appropriate working solutions into stabilized human whole blood.
-
Stabilization of Blank Whole Blood: Prior to spiking, treat the blank human whole blood with a stabilizer solution to inhibit esterase activity.
-
Spiking: Add calculated volumes of the Clevidipine working solutions to the stabilized whole blood to achieve the desired concentrations for the calibration curve and QC samples.
-
Concentration Levels: A typical calibration curve might range from 0.1 to 30 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: In a 1.5 mL polypropylene tube pre-cooled in an ice bath, add 50 µL of the whole blood sample (calibration standard, QC, or unknown sample).
-
Addition of Internal Standard and Acid: To each tube, add 25 µL of the Clevidipine-¹⁵N,d¹⁰ working solution and 50 µL of 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute.
-
Extraction: Add 500 µL of MTBE to each tube and vortex vigorously for 10 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the upper organic layer (MTBE) to a clean 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
LC-MS/MS Analysis
The reconstituted samples are then injected into the LC-MS/MS system for analysis.
-
Chromatographic Column: A C18 or phenyl-based column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for Clevidipine and Clevidipine-¹⁵N,d¹⁰ will need to be optimized on the specific instrument used. For Clevidipine (using Clevidipine-d7 as a proxy), a common transition is m/z 473.1 → 338.1.
Data Presentation
The following tables summarize the quantitative performance of a typical validated method for Clevidipine analysis in human whole blood.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Clevidipine | 0.1 - 30 | > 0.99 |
Data derived from a representative LC-MS/MS method.
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | 0.3 | < 15% | < 15% | ± 15% |
| Medium | 8.0 | < 15% | < 15% | ± 15% |
| High | 24.0 | < 15% | < 15% | ± 15% |
%RSD: Relative Standard Deviation. % Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100. Data based on typical acceptance criteria for bioanalytical method validation.
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 80.3 | 114 |
| Medium | 8.0 | 83.4 | 117 |
| High | 24.0 | 80.4 | 115 |
Extraction recovery and matrix effect data for Clevidipine.
Visualizations
Caption: Clevidipine's mechanism of action.
Caption: Liquid-liquid extraction workflow.
References
Application Note: Quantitative Analysis of Clevidipine in Plasma by LC-MS/MS Using an Isotope-Labeled Internal Standard
Introduction
Clevidipine is an ultrashort-acting dihydropyridine (B1217469) calcium antagonist used for the rapid reduction of blood pressure.[1][2][3][4] Accurate quantification of Clevidipine in plasma is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[1] Due to its rapid hydrolysis in blood, developing a robust and reliable analytical method is challenging. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Clevidipine in plasma using a stable isotope-labeled internal standard, Clevidipine-¹⁵N,d¹⁰. While the specific ¹⁵N,d¹⁰ isotopic variant is presented here as a viable option, it is important to note that methods using Clevidipine-d7 have been successfully validated and are well-documented.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving accuracy and precision.
Principle
This method involves the extraction of Clevidipine and the internal standard (Clevidipine-¹⁵N,d¹⁰) from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of Clevidipine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Protocols
1. Materials and Reagents
-
Clevidipine reference standard
-
Clevidipine-¹⁵N,d¹⁰ internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tertiary-butyl ether (MTBE) (HPLC grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Stabilizers (e.g., sodium fluoride, ascorbic acid, citric acid)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine and Clevidipine-¹⁵N,d¹⁰ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Clevidipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the Clevidipine-¹⁵N,d¹⁰ stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 20 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is a common technique for preparing plasma samples for Clevidipine analysis.
-
Thaw plasma samples on ice.
-
To a 1.5 mL polypropylene (B1209903) tube, add 50 µL of the plasma sample.
-
Add 25 µL of the internal standard working solution (20 ng/mL Clevidipine-¹⁵N,d¹⁰).
-
Add 50 µL of 0.1% formic acid in water.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of MTBE and vortex vigorously for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters; optimization may be required for different instrument setups.
-
Liquid Chromatography:
-
Column: ACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2.0 min: 30-35% B
-
2.0-4.0 min: 35-65% B
-
4.0-4.1 min: 65-95% B
-
4.1-4.7 min: 95% B
-
4.7-4.8 min: 95-30% B
-
4.8-5.5 min: 30% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Clevidipine: m/z 473.1 → 338.1
-
Clevidipine-¹⁵N,d¹⁰ (IS): Hypothetical transition based on structure, requires empirical determination (e.g., m/z 484.2 → 348.1). For Clevidipine-d7, the transition is m/z 480.1 → 338.1.
-
-
Instrument-specific parameters such as collision energy, declustering potential, and source temperature should be optimized.
-
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | ACE Excel 2 Phenyl (50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
| Clevidipine Transition | m/z 473.1 → 338.1 |
| Clevidipine-¹⁵N,d¹⁰ (IS) Transition | To be determined empirically |
Table 2: Method Validation Summary (Based on Clevidipine-d7 data)
| Parameter | Result |
| Linearity Range | 0.1 - 30 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (%RE) | |
| Low QC (0.3 ng/mL) | Within ± 15% |
| Medium QC (8.0 ng/mL) | Within ± 15% |
| High QC (24 ng/mL) | Within ± 15% |
| Precision (%RSD) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Extraction Recovery | |
| Clevidipine | 80.3 - 83.4% |
| Clevidipine-d7 | 82.5% |
| Matrix Effect | |
| Clevidipine | 114 - 117% |
Visualizations
Caption: Experimental workflow for Clevidipine analysis in plasma.
Caption: Rationale for using a stable isotope-labeled internal standard.
Caption: Metabolic pathway of Clevidipine.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 4. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]
Application Note: In Vitro Metabolism of Clevidipine-15N,d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevidipine (B1669171) is an ultra-short-acting, third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Its distinctive pharmacokinetic profile is characterized by a rapid onset and offset of action, which is primarily due to its unique metabolic pathway.[1][3] Unlike many other dihydropyridines that are metabolized by the cytochrome P450 (CYP) system in the liver, clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues.[4] This primary metabolic reaction yields an inactive carboxylic acid metabolite, H152/81. This characteristic minimizes the risk of drug-drug interactions related to CYP enzyme inhibition or induction and makes its clearance independent of renal or hepatic function.
The use of a stable isotope-labeled (SIL) analog, such as Clevidipine-15N,d10, is a powerful tool in drug metabolism studies. It serves as an ideal internal standard for quantitative bioanalysis by LC-MS/MS, accounting for variations in sample preparation and matrix effects. Furthermore, it can be used as a tracer to elucidate metabolic pathways, allowing for the unambiguous identification and structural characterization of metabolites in complex biological matrices. This application note provides detailed protocols for utilizing this compound in in vitro metabolism studies using human whole blood and human liver microsomes (HLM) to characterize both its primary hydrolytic metabolism and potential minor oxidative pathways.
Mechanism of Action & Metabolic Pathway
Clevidipine exerts its antihypertensive effect by selectively inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions, leading to arterial vasodilation and a subsequent reduction in systemic vascular resistance and blood pressure. The primary metabolic pathway involves the rapid hydrolysis of the ester linkage in Clevidipine by blood and tissue esterases, forming the inactive metabolite H152/81. This metabolite can undergo further Phase II metabolism, such as glucuronidation, before excretion.
Caption: Metabolic Pathway of Clevidipine.
Quantitative Data Summary
The following table summarizes key quantitative parameters from in vitro and in vivo studies of Clevidipine metabolism. The rapid hydrolysis is evident from the short half-life in human blood.
| Parameter | Matrix/Species | Value | Reference |
| In Vitro Half-Life | Human Blood (normal pseudocholinesterase) | 5.8 min | |
| Human Blood (deficient pseudocholinesterase) | ~9 min | ||
| Rat Blood | 0.6 min | ||
| Dog Blood | 15.7 min | ||
| Initial Elimination Half-Life (in vivo) | Human | ~1 minute | |
| Terminal Elimination Half-Life (in vivo) | Human | ~15 minutes | |
| H152/81 Terminal Half-Life (in vivo) | Human | 9.5 ± 0.8 hours | |
| Protein Binding | Human Plasma | >99.5% | |
| Blood Clearance (in vivo) | Human | 0.121 - 0.14 L/min/kg |
Experimental Protocols
The following are detailed protocols for investigating the in vitro metabolism of this compound.
Protocol 1: Metabolic Stability in Human Whole Blood
This protocol is designed to assess the primary route of Clevidipine metabolism via ester hydrolysis in a physiologically relevant matrix.
1. Materials and Reagents:
-
This compound (Test Article)
-
Unlabeled Clevidipine (Reference Standard)
-
Unlabeled H152/81 (Metabolite Standard)
-
Isotopically labeled internal standard (e.g., Clevidipine-d7)
-
Freshly collected human whole blood (with K2EDTA anticoagulant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic Acid, LC-MS grade
-
Esterase Inhibitor (e.g., Sodium Fluoride, NaF) for control experiments
-
Class A volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Experimental Workflow Diagram:
Caption: Workflow for Clevidipine Stability Assay in Whole Blood.
3. Procedure:
-
Prepare Stock Solutions: Prepare a 1 mM stock solution of this compound in acetonitrile. Prepare working solutions by diluting the stock.
-
Pre-incubation: Pre-warm aliquots of human whole blood to 37°C in a shaking water bath for 5-10 minutes.
-
Initiate Reaction: Add a small volume (e.g., <1% of total volume) of the this compound working solution to the pre-warmed blood to achieve the desired final concentration (e.g., 1 µM). Vortex briefly to mix. This is time point zero (T=0).
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a microcentrifuge tube containing 3-4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile fortified with the internal standard (e.g., Clevidipine-d7). The cold acetonitrile stops the enzymatic reaction and precipitates proteins.
-
Sample Preparation: Vortex the quenched samples vigorously for 1 minute. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Analyze for the disappearance of the parent compound (this compound) and the formation of the primary metabolite (H152/81-15N,d10).
Protocol 2: Metabolic Profiling in Human Liver Microsomes (HLM)
This protocol is used to investigate potential Phase I (oxidative) and Phase II (glucuronidation) metabolism, which are minor pathways for Clevidipine but important for a complete metabolic profile.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., Solution A: NADP+, Solution B: Glucose-6-Phosphate and G6P Dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid) for Phase II studies
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (e.g., Clevidipine-d7)
-
All other materials as listed in Protocol 1
2. Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture. For a typical 200 µL final volume:
-
100 mM Phosphate Buffer, pH 7.4
-
HLM (to a final concentration of 0.5-1.0 mg/mL protein)
-
This compound (to a final concentration of 1 µM)
-
MgCl₂ (to a final concentration of 3-5 mM)
-
For Phase II: UDPGA (final concentration ~2 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Incubation: Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation & Analysis: Follow steps 7 and 8 from Protocol 1. The analysis should include searching for the expected mass of potential oxidative metabolites (e.g., +16 Da for hydroxylation) and glucuronide conjugates (+176 Da) of this compound and H152/81-15N,d10.
LC-MS/MS Analytical Method
A validated LC-MS/MS method is critical for the accurate quantification of Clevidipine and its metabolite H152/81. The use of stable isotope-labeled this compound as the analyte and a different labeled analog (e.g., Clevidipine-d7) as the internal standard provides the highest level of accuracy.
| Parameter | Clevidipine | H152/81 (Metabolite) | Clevidipine-d₇ (IS) |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition (m/z) | 473.1 → 338.1 | 356.0 → 324.0 | 480.1 → 338.1 |
| Linear Range (Whole Blood) | 0.1–30 ng/mL | 2–600 ng/mL | N/A |
Data adapted from Li, P. et al. (2022). The m/z values for this compound and its metabolites would be shifted according to their isotopic labeling.
Chromatography (Example):
-
Column: ACE Excel 2 Phenyl (50 × 2.1 mm) or equivalent.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient: A suitable gradient should be developed to separate the parent drug from its metabolite. An example gradient starts at 30% B, increases to 65-95% B, followed by a wash and re-equilibration.
Conclusion
Clevidipine's rapid metabolism by esterases is a key feature of its clinical profile. In vitro studies using this compound are essential for a comprehensive understanding of its metabolic fate. The protocols outlined here provide a robust framework for investigating the rate of ester hydrolysis in whole blood and for identifying potential minor metabolites using human liver microsomes. The use of a stable isotope-labeled tracer in conjunction with sensitive LC-MS/MS analysis allows for precise quantification and confident metabolite identification, providing critical data for drug development and regulatory submissions.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Clevidipine-¹⁵N,d₁₀
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevidipine is a third-generation dihydropyridine (B1217469) L-type calcium channel blocker used for the rapid reduction of blood pressure.[1][2] Its rapid onset and offset of action are attributed to its metabolism by esterases in the blood and tissues.[2][3] The use of an isotopically labeled version of Clevidipine, such as Clevidipine-¹⁵N,d₁₀, offers significant advantages in high-throughput screening (HTS) assays by enabling precise and sensitive quantification, especially in metabolic stability and drug interaction studies using mass spectrometry. This document provides detailed application notes and protocols for leveraging Clevidipine-¹⁵N,d₁₀ in HTS formats.
High-Throughput Metabolic Stability Assay using LC-MS/MS
This assay determines the in vitro metabolic stability of Clevidipine by measuring its rate of disappearance over time when incubated with liver microsomes or hepatocytes. The use of Clevidipine-¹⁵N,d₁₀ as an internal standard ensures accurate quantification by correcting for variations in sample processing and mass spectrometry response.
Experimental Protocol
1.1. Materials and Reagents:
-
Clevidipine
-
Clevidipine-¹⁵N,d₁₀ (Internal Standard)
-
Human Liver Microsomes (HLM) or cryopreserved human hepatocytes
-
NADPH regenerating system (for microsomes)
-
Williams' Medium E (for hepatocytes)
-
Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Water (LC-MS grade)
-
96-well incubation plates
-
96-well deep-well plates for sample collection
1.2. Assay Procedure:
-
Prepare Incubation Mixtures:
-
For Microsomes: In a 96-well plate, combine Human Liver Microsomes (final protein concentration 0.5 mg/mL) and Clevidipine (final concentration 1 µM) in phosphate buffer.
-
For Hepatocytes: In a 96-well collagen-coated plate, seed cryopreserved human hepatocytes and allow them to attach. Replace the medium with Williams' Medium E containing Clevidipine (final concentration 1 µM).
-
-
Initiate Metabolic Reaction:
-
For Microsomes: Pre-warm the plate to 37°C. Add the NADPH regenerating system to each well to start the reaction.
-
For Hepatocytes: The reaction begins upon addition of the Clevidipine-containing medium to the attached cells at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a deep-well plate.
-
Each well of the collection plate should contain ice-cold acetonitrile with a known concentration of the internal standard, Clevidipine-¹⁵N,d₁₀, to stop the reaction and precipitate proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
1.3. LC-MS/MS Analysis:
-
Instrumentation: A high-throughput liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use a rapid gradient elution on a suitable C18 column to separate Clevidipine from potential metabolites.
-
Mass Spectrometry: Monitor the specific mass transitions for both Clevidipine and Clevidipine-¹⁵N,d₁₀ in Multiple Reaction Monitoring (MRM) mode.
1.4. Data Analysis:
-
Calculate the peak area ratio of Clevidipine to Clevidipine-¹⁵N,d₁₀ for each time point.
-
Plot the natural logarithm of the remaining percentage of Clevidipine against time.
-
Determine the in vitro half-life (t₁₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁₂) / (mg protein/mL)
Data Presentation
| Compound | Time (min) | Peak Area (Clevidipine) | Peak Area (Clevidipine-¹⁵N,d₁₀) | Peak Area Ratio | % Remaining |
| Clevidipine | 0 | 1,250,000 | 1,300,000 | 0.96 | 100 |
| 5 | 980,000 | 1,280,000 | 0.77 | 79.8 | |
| 15 | 550,000 | 1,310,000 | 0.42 | 43.7 | |
| 30 | 210,000 | 1,290,000 | 0.16 | 16.9 | |
| 60 | 50,000 | 1,300,000 | 0.04 | 4.0 |
| Parameter | Value |
| t₁₂ (min) | 10.5 |
| CLᵢₙₜ (µL/min/mg protein) | 66.0 |
Experimental Workflow
High-Throughput Functional Calcium Influx Assay
This assay identifies and characterizes modulators of L-type calcium channels in a cellular context. A common platform for this is the Fluorometric Imaging Plate Reader (FLIPR). While the primary readout is fluorescence-based, Clevidipine-¹⁵N,d₁₀ can be utilized in secondary analyses to confirm compound uptake and metabolism within the cells.
Experimental Protocol
2.1. Materials and Reagents:
-
HEK293 cells stably expressing the human L-type calcium channel (Caᵥ1.2)
-
Clevidipine and test compounds
-
Clevidipine-¹⁵N,d₁₀ (for secondary analysis)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium Chloride (KCl) solution for depolarization
-
384-well black-walled, clear-bottom assay plates
2.2. Assay Procedure:
-
Cell Plating: Seed the HEK293-Caᵥ1.2 cells into 384-well plates and incubate overnight to form a monolayer.
-
Dye Loading: Remove the culture medium and add Fluo-4 AM dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with HBSS. Add Clevidipine, test compounds, or vehicle control to the appropriate wells.
-
Calcium Influx Measurement (FLIPR):
-
Place the assay plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a high-concentration KCl solution to all wells to induce membrane depolarization and subsequent calcium influx through the L-type calcium channels.
-
Measure the fluorescence intensity over time.
-
2.3. Data Analysis:
-
The change in fluorescence intensity upon KCl addition is measured.
-
For antagonists like Clevidipine, the percentage of inhibition of the KCl-induced calcium influx is calculated.
-
Dose-response curves are generated for active compounds to determine their IC₅₀ values.
Secondary LC-MS/MS Analysis for Compound Uptake and Metabolism
Following the fluorescence reading, the assay plate can be used for LC-MS/MS analysis to quantify the intracellular concentration of the parent compound and its metabolites.
-
Cell Lysis and Extraction: Aspirate the assay buffer and add a lysis/extraction solution (e.g., methanol (B129727) with Clevidipine-¹⁵N,d₁₀ as an internal standard) to each well.
-
Sample Processing: Agitate the plate to ensure complete lysis and extraction. Centrifuge to pellet cell debris.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis to quantify the intracellular concentrations of the test compound and identify any metabolites formed during the assay.
Data Presentation
Functional Assay Data (FLIPR)
| Compound | Concentration (nM) | % Inhibition of Calcium Influx |
| Clevidipine | 1 | 15.2 |
| 10 | 48.9 | |
| 100 | 85.1 | |
| 1000 | 98.6 | |
| IC₅₀ (nM) | 10.5 |
Secondary LC-MS/MS Data
| Compound | Intracellular Concentration (nM) | Major Metabolite Detected |
| Clevidipine | 85.3 | H324/38 (inactive carboxylic acid metabolite) |
| Test Compound A | 5.2 | Not Detected |
| Test Compound B | 120.1 | Metabolite X |
Signaling Pathway and Experimental Logic
High-Throughput Automated Patch Clamp Electrophysiology
Automated patch clamp (APC) systems provide a direct measure of ion channel currents and are a powerful tool for secondary screening and detailed mechanistic studies. Clevidipine-¹⁵N,d₁₀ can be used as a tool compound in these assays to ensure consistency and for comparison with novel chemical entities.
Experimental Protocol
3.1. Materials and Reagents:
-
HEK293 cells stably expressing the human L-type calcium channel (Caᵥ1.2)
-
Clevidipine, Clevidipine-¹⁵N,d₁₀, and test compounds
-
Extracellular and intracellular solutions for patch clamp recording
-
Automated patch clamp system (e.g., QPatch, Patchliner)
3.2. Assay Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the HEK293-Caᵥ1.2 cells.
-
System Setup: Prime the APC system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The instrument automatically captures cells, forms a giga-ohm seal, and establishes a whole-cell recording configuration.
-
Voltage Protocol and Compound Application:
-
Apply a voltage protocol to elicit L-type calcium channel currents (e.g., a depolarizing step from a holding potential of -80 mV to 0 mV).
-
After establishing a stable baseline current, apply a range of concentrations of Clevidipine or test compounds.
-
-
Data Acquisition: Record the ion channel currents in response to the voltage protocol in the presence of the compounds.
3.3. Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the control.
-
Generate dose-response curves to determine the IC₅₀ values for each compound.
Data Presentation
| Compound | Concentration (nM) | Peak Current (pA) | % Inhibition |
| Control | 0 | -550.2 | 0 |
| Clevidipine | 1 | -465.1 | 15.5 |
| 10 | -278.3 | 49.4 | |
| 100 | -80.5 | 85.4 | |
| 1000 | -5.1 | 99.1 | |
| IC₅₀ (nM) | 10.2 |
Logical Workflow for Compound Characterization
Conclusion
The use of isotopically labeled Clevidipine-¹⁵N,d₁₀ provides a powerful tool for high-throughput screening in drug discovery. In metabolic stability assays, it serves as an ideal internal standard for robust and accurate quantification of Clevidipine's clearance. In functional cellular assays, while not the primary readout, it can be invaluable in secondary analyses to understand compound exposure and metabolism at the site of action. The protocols and data structures provided herein offer a framework for researchers to design and execute high-throughput screening campaigns targeting L-type calcium channels.
References
Application Notes and Protocols for Clevidipine-15N,d10 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the stable isotope-labeled compound, Clevidipine-15N,d10, in the context of in vitro drug-drug interaction (DDI) studies. Detailed protocols for assessing the potential of Clevidipine (B1669171) to inhibit or induce major cytochrome P450 (CYP) enzymes are provided, along with a bioanalytical method for its quantification.
Introduction to Clevidipine and Drug-Drug Interaction Potential
Clevidipine is an ultrashort-acting, third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Unlike many other dihydropyridines, Clevidipine is primarily metabolized by esterases in the blood and tissues to its inactive primary metabolite, H152/81.[3][4] This metabolic pathway suggests a lower potential for drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system, a common source of DDIs.
However, regulatory guidelines recommend investigating the DDI potential of all new chemical entities. In vitro studies have been conducted to evaluate Clevidipine's capacity to inhibit or induce key CYP isoforms. These studies are crucial for predicting potential clinical DDIs when Clevidipine is co-administered with other therapeutic agents.
Role of this compound in DDI Studies
The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in drug metabolism and pharmacokinetic studies. In the context of DDI studies, this compound can serve several critical functions:
-
Internal Standard in Bioanalytical Methods: this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify unlabeled Clevidipine. Its identical chemical properties to the analyte ensure accurate and precise quantification by correcting for variations in sample processing and instrument response.
-
"Cocktail" DDI Studies: In studies where multiple drugs (a "cocktail") are administered to assess their simultaneous metabolism, the use of isotopically labeled versions allows for the unambiguous identification and quantification of each compound and its metabolites.
-
Metabolite Profiling: The isotopic signature of this compound facilitates the tracking and identification of its metabolites in complex biological matrices.
Quantitative Data Summary
The following tables summarize the in vitro DDI potential of Clevidipine based on available data.
Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by Clevidipine
| CYP Isoform | Test System | IC50 (µM) | Ki (µM) | Substrate Used | Reference |
| CYP2C9 | cDNA-expressed enzymes | < 10 | 1.7 | Not Specified | [5] |
| CYP2C19 | cDNA-expressed enzymes | < 10 | 3.3 | Not Specified | |
| CYP3A4 | cDNA-expressed enzymes | < 10 | 8.3 | Testosterone | |
| CYP3A4 | cDNA-expressed enzymes | < 10 | 2.9 | Midazolam | |
| CYP1A2 | cDNA-expressed enzymes | > 70 | Not Determined | Not Specified | |
| CYP2D6 | cDNA-expressed enzymes | > 70 | Not Determined | Not Specified | |
| CYP2E1 | cDNA-expressed enzymes | > 70 | Not Determined | Not Specified |
Table 2: In Vitro Induction of Cytochrome P450 Isoforms by Clevidipine
| CYP Isoform | Test System | Clevidipine Concentration (µM) | Induction Response | Positive Control | Reference |
| CYP3A4 | Primary Human Hepatocytes | 10 | Significant Induction | Rifampicin | |
| CYP3A4 | Primary Human Hepatocytes | 100 | ~20% of Rifampicin response | Rifampicin | |
| CYP1A2 | Primary Human Hepatocytes | 10, 100 | No Significant Induction | Not Specified | |
| CYP2C9 | Primary Human Hepatocytes | 10, 100 | No Significant Induction | Not Specified |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol describes a general procedure to determine the IC50 values of Clevidipine for major CYP isoforms.
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous clevidipine for management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. Human cytochrome p450 induction and inhibition potential of clevidipine and its primary metabolite h152/81 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Clevidipine-15N,d10 by LC-MS/MS
**Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Clevidipine and its stable isotope-labeled internal standard, Clevidipine-15N,d10, in biological matrices. The described methodology is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Clevidipine, an ultrashort-acting calcium antagonist.[1][2][3][4][5] This document provides comprehensive experimental protocols, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Introduction
Clevidipine is a dihydropyridine (B1217469) calcium channel blocker used for the rapid reduction of blood pressure in critical care settings. Its rapid hydrolysis in blood by esterases necessitates a highly sensitive and specific analytical method for accurate quantification. LC-MS/MS offers the requisite selectivity and sensitivity for determining Clevidipine concentrations in complex biological samples like whole blood or plasma. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for correcting matrix effects and variability in sample processing, thereby ensuring the accuracy and precision of the analytical method.
Experimental
-
Clevidipine and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Methyl tert-butyl ether (MTBE)
-
Human whole blood/plasma (blank)
-
Anticoagulant (e.g., K2EDTA)
-
Stabilizers (e.g., sodium fluoride (B91410) or a cocktail of citric acid and ascorbic acid) to inhibit esterase activity
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
A liquid-liquid extraction (LLE) procedure is recommended for sample cleanup and concentration.
-
Thaw frozen whole blood or plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of a suitable buffer or reagent to adjust pH if necessary.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol: LC-MS/MS Method for Clevidipine and this compound
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte and internal standard from endogenous matrix components.
| Parameter | Condition |
| Column | ACE Excel 2 Phenyl, 50 x 2.1 mm, or equivalent |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Collision Gas | Nitrogen |
MRM Transitions
The selection of appropriate MRM transitions is crucial for the selectivity of the method. The transitions for Clevidipine have been established in the literature. The transitions for this compound are inferred based on the known fragmentation of Clevidipine and the mass shift introduced by the isotopic labels. Dihydropyridine compounds often undergo a neutral loss of a substituent group from the dihydropyridine ring during fragmentation.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |
| Clevidipine | 473.1 | 338.1 | 80 V | 35 eV |
| This compound | 484.2 | 348.1 | 80 V | 35 eV |
Workflow and Data Analysis
The following diagram illustrates the experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for Clevidipine analysis.
Results and Discussion
This LC-MS/MS method provides excellent linearity over a clinically relevant concentration range. For instance, a similar method for Clevidipine demonstrated linearity from 0.1 to 30 ng/mL. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for variations during sample preparation and analysis. The chromatographic conditions are optimized to provide a short run time, making the method suitable for high-throughput analysis.
Conclusion
The detailed application note and protocol provide a robust and reliable method for the quantification of Clevidipine using this compound as an internal standard. This method is well-suited for regulated bioanalysis in support of clinical and preclinical studies. The provided parameters can serve as a starting point for method development and validation in various research and drug development settings.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
Application Note: Chromatographic Separation of Clevidipine and its Stable Isotope Labeled Internal Standard, Clevidipine-¹⁵N,d₁₀
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of Clevidipine and its stable isotope-labeled internal standard (SIL-IS), Clevidipine-¹⁵N,d₁₀, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method is particularly suited for pharmacokinetic and bioequivalence studies where high accuracy and precision are paramount. The protocol outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters for the successful analysis of Clevidipine in biological matrices.
Introduction
Clevidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure. It is characterized by a rapid onset and offset of action due to its fast metabolism by esterases in the blood and extravascular tissues. Accurate quantification of Clevidipine in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Clevidipine-¹⁵N,d₁₀, is the gold standard for quantitative bioanalysis using mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects. This application note provides a detailed protocol for the chromatographic separation of Clevidipine from its SIL-IS.
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of Clevidipine.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., whole blood, plasma).
-
Spike the sample with 10 µL of Clevidipine-¹⁵N,d₁₀ internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 500 µL of a suitable organic solvent for extraction, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new 1.5 mL microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.
UPLC-MS/MS System and Conditions
UPLC System: A high-performance UPLC system, such as a Waters ACQUITY UPLC or equivalent, is recommended.
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Sciex Triple Quad™ or equivalent, is suitable for this analysis.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |
Mass Spectrometry Parameters
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
| Parameter | Setting |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Clevidipine | 456.1 | 338.1 | 100 |
| Clevidipine-¹⁵N,d₁₀ | 466.2 | 348.1 | 100 |
Note: The exact m/z values for Clevidipine-¹⁵N,d₁₀ may vary slightly based on the specific isotopic labeling pattern. The product ion should be chosen to be a stable and abundant fragment.
Quantitative Data Summary
The following table summarizes the expected chromatographic performance for the separation of Clevidipine and its internal standard.
| Analyte | Retention Time (min) |
| Clevidipine | ~ 2.5 |
| Clevidipine-¹⁵N,d₁₀ | ~ 2.5 |
Linearity: The method should be linear over a clinically relevant concentration range, typically from 0.1 to 100 ng/mL, with a correlation coefficient (r²) of >0.99.
Precision and Accuracy: The intra- and inter-day precision should be less than 15% (coefficient of variation, CV%), and the accuracy should be within 85-115% of the nominal concentration.
Signaling Pathway and Logical Relationships
Caption: Principle of quantification using an internal standard.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable and efficient means for the separation and quantification of Clevidipine and its stable isotope-labeled internal standard, Clevidipine-¹⁵N,d₁₀. The protocol is suitable for high-throughput analysis in a research or clinical setting, offering the necessary sensitivity, specificity, and accuracy for demanding bioanalytical applications. Adherence to the detailed experimental protocols will ensure reproducible and accurate results for the determination of Clevidipine concentrations in various biological matrices.
Troubleshooting & Optimization
Troubleshooting matrix effects with Clevidipine-15N,d10 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Clevidipine using its stable isotope-labeled internal standard, Clevidipine-15N,d10.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of Clevidipine?
A1: Matrix effects are the alteration of the ionization efficiency of Clevidipine and its internal standard by co-eluting endogenous components from the biological sample (e.g., plasma, whole blood).[1][2][3][4][5] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of the LC-MS/MS quantification.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative LC-MS/MS analysis. This compound is expected to have nearly identical physicochemical properties to Clevidipine, meaning it will co-elute and experience the same degree of matrix effects, as well as variability during sample preparation and injection. By normalizing the signal of Clevidipine to that of this compound, the variability introduced by matrix effects can be effectively compensated, leading to more accurate and precise results. Using a SIL internal standard is the most robust approach to mitigate matrix effects.
Q3: What are the common sources of matrix effects in plasma or whole blood samples for Clevidipine analysis?
A3: Common sources of matrix effects in biological fluids include phospholipids (B1166683), salts, endogenous metabolites, and anticoagulants. These components can co-elute with Clevidipine and interfere with its ionization in the mass spectrometer's ion source.
Q4: How can I assess the matrix effect in my Clevidipine bioanalytical method?
A4: The matrix effect can be evaluated by comparing the response of Clevidipine in a post-extraction spiked blank matrix sample to the response of Clevidipine in a neat solution at the same concentration. The matrix factor (MF) is calculated, where a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Clevidipine Response | Inconsistent matrix effects across different samples. | Utilize a stable isotope-labeled internal standard like this compound to compensate for variability. Ensure consistent and precise execution of the sample preparation protocol. |
| Significant Ion Suppression | Co-elution with phospholipids or other endogenous components. | Optimize the sample preparation method to improve the removal of interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than protein precipitation. Modify the chromatographic gradient to achieve better separation of Clevidipine from matrix components. |
| Poor Peak Shape or Tailing | Column contamination or overload. | Implement a more rigorous sample clean-up procedure. Use a guard column and/or wash the analytical column with a strong solvent between injections. Dilute the sample if concentrations are too high. |
| "Ghost" Peaks or Carryover | Adsorption of Clevidipine to the LC system. Insufficient cleaning of the autosampler needle. | Add a small amount of organic solvent to the sample diluent. Optimize the needle wash procedure by using a stronger wash solvent and increasing the wash volume and duration. |
| Unstable Internal Standard Signal | Degradation of the this compound stock or working solutions. Inconsistent spiking of the internal standard. | Prepare fresh stock and working solutions of this compound. Verify the accuracy and precision of the liquid handling equipment used for spiking. |
Quantitative Data Summary
The following tables summarize validation data from a study on the simultaneous quantitation of Clevidipine and its active metabolite in human whole blood using LC-MS/MS with a stable isotope-labeled internal standard (Clevidipine-d7), which provides a relevant reference for expected performance.
Table 1: Extraction Recovery and Matrix Effect of Clevidipine
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Clevidipine | Low | 0.3 | 80.3 | 114 |
| Medium | 8.0 | 83.4 | 117 | |
| High | 24 | 80.4 | 115 |
Data sourced from Li, P. et al. (2022).
Table 2: Intra- and Inter-Batch Precision and Accuracy for Clevidipine
| QC Level | Concentration (ng/mL) | Intra-Batch Precision (%RSD) | Intra-Batch Accuracy (%RE) | Inter-Batch Precision (%RSD) | Inter-Batch Accuracy (%RE) |
| LLOQ | 0.1 | 5.2 | 2.3 | 6.1 | -1.5 |
| Low | 0.3 | 4.5 | 3.1 | 5.3 | 1.2 |
| Medium | 8.0 | 2.1 | -1.5 | 3.5 | -0.8 |
| High | 24 | 3.3 | 0.9 | 4.2 | 0.5 |
Data sourced from Li, P. et al. (2022).
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Clevidipine analysis in human whole blood.
-
To a 1.5 mL polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution.
-
Add 50 µL of the whole blood sample and 50 µL of 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions
The following are example starting conditions. Optimization will be required for your specific instrumentation and application.
-
LC System: A high-performance liquid chromatography system.
-
Column: ACE Excel 2 Phenyl, 50 x 2.1 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2.0 min: 30-35% B
-
2.0-4.0 min: 35-65% B
-
4.0-4.1 min: 65-95% B
-
4.1-4.7 min: 95% B
-
4.7-4.8 min: 95-30% B
-
4.8-5.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Clevidipine: m/z 456.1 → 324.1 (example, requires optimization)
-
This compound: m/z 467.1 → 331.1 (example, requires optimization)
-
Visualizations
Caption: Experimental workflow for Clevidipine analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clevidipine-15N,d10 Concentration for Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Clevidipine-15N,d10 as an internal standard in bioanalytical methods. The following frequently asked questions (FAQs) and troubleshooting guides will help you optimize its concentration and ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound the preferred choice for Clevidipine bioanalysis?
A1: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1] this compound, being a SIL-IS, is nearly identical in its physicochemical properties to the analyte, Clevidipine.[2] This structural similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization.[1][2][3] The key advantages include:
-
Compensation for Matrix Effects: It co-elutes with Clevidipine and experiences the same degree of ion suppression or enhancement from the biological matrix, leading to more accurate quantification.
-
Correction for Sample Preparation Variability: It accounts for analyte loss during extraction, evaporation, and reconstitution steps.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly improved.
Q2: What is the general principle for selecting an optimal concentration for this compound?
A2: The optimal concentration of an internal standard is a critical parameter that should be carefully determined during method development. While there are no strict guidelines, the goal is to use a concentration that provides a consistent and reproducible signal without interfering with the analyte quantification. A common practice is to select a concentration that yields a response that is roughly in the mid-range of the calibration curve for the analyte. It is also recommended that the signal response of the internal standard be approximately 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.
Q3: How do I experimentally determine the optimal concentration of this compound?
A3: A systematic approach is recommended to determine the optimal concentration. This typically involves preparing a series of blank biological matrix samples spiked with a fixed, mid-range concentration of Clevidipine and varying concentrations of this compound. The following workflow can be adopted:
Caption: Workflow for determining the optimal internal standard concentration.
The concentration that provides a stable and robust signal-to-noise ratio (>20:1) and a peak area that is not excessively high (to avoid detector saturation) or too low (leading to poor precision) should be selected.
Q4: What are the potential consequences of using a suboptimal concentration of this compound?
A4: Using an inappropriate concentration of the internal standard can lead to several analytical issues:
-
Too Low Concentration:
-
Poor signal-to-noise ratio, leading to imprecise integration and reduced accuracy.
-
Increased susceptibility to variability from background noise.
-
-
Too High Concentration:
-
Risk of detector saturation, leading to non-linear responses.
-
Potential for cross-talk or isotopic contribution to the analyte signal, especially if the isotopic purity of the internal standard is not high. This can lead to an overestimation of the analyte concentration.
-
For methods like solid-phase extraction (SPE), an excessively high concentration might exceed the sorbent capacity, affecting the recovery of both the analyte and the internal standard.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in this compound Peak Area Across a Batch | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Review and optimize the sample preparation protocol. Ensure thorough mixing at each step. Consider using automated liquid handling systems for better precision. |
| Matrix effects varying significantly between individual samples. | While this compound should compensate for this, extreme variations may indicate a need for more efficient sample cleanup (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction). | |
| Instrument instability (e.g., fluctuating ESI spray, detector sensitivity drift). | Perform an instrument performance check. Clean the ion source and recalibrate the mass spectrometer. Monitor the system suitability test (SST) throughout the run. | |
| No or Very Low this compound Signal in a Sample | Failure to add the internal standard to the sample. | Review the sample preparation workflow. Implement a checklist or a second-person check to ensure the IS is added to all samples. |
| Significant ion suppression in that specific sample. | Investigate the sample for any unusual matrix components. If possible, re-extract and re-analyze the sample. | |
| This compound Signal Observed in Blank Samples (without IS) | Cross-contamination from a high-concentration sample (carryover). | Optimize the LC method to include a more rigorous wash step between injections. Inject blank solvent after high-concentration samples to check for carryover. |
| Isotopic contribution from a very high concentration of the unlabeled Clevidipine. | This is generally less of an issue with a 15N and d10 labeled standard due to the significant mass difference. However, it's good practice to check the mass spectrum of a high-concentration Clevidipine standard to ensure no significant overlap at the m/z of the internal standard. | |
| Non-linear Calibration Curve | Suboptimal internal standard concentration leading to non-linear response ratios. | Re-evaluate and re-optimize the internal standard concentration as described in Q3. |
| Cross-signal contribution between the analyte and the internal standard. | Verify the mass transitions (MRM) for both Clevidipine and this compound to ensure high specificity and no overlap. |
Experimental Protocols & Data Presentation
Protocol: Evaluation of this compound Concentration
-
Preparation of Standards:
-
Prepare a stock solution of Clevidipine in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a stock solution of this compound in the same solvent.
-
Create a working solution of Clevidipine at a concentration representing the middle of the expected analytical range (e.g., 10 ng/mL).
-
Prepare a series of working solutions of this compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
-
Sample Spiking:
-
Aliquot blank biological matrix (e.g., whole blood or plasma) into microcentrifuge tubes.
-
Spike each aliquot with the Clevidipine working solution to achieve the target mid-range concentration.
-
Spike triplicate sets of these samples with each of the this compound working solutions.
-
-
Sample Preparation (Example using Liquid-Liquid Extraction - LLE):
-
To 50 µL of the spiked sample, add 25 µL of the this compound working solution.
-
Add 50 µL of 0.1% formic acid and vortex for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 10 minutes.
-
Centrifuge at 10,000 g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Analyze using an established chromatographic method for Clevidipine.
-
Monitor the specific MRM transitions for both Clevidipine and this compound.
-
Data Presentation: Example of IS Concentration Evaluation
| This compound Concentration (ng/mL) | Mean Peak Area (n=3) | %CV of Peak Area | Signal-to-Noise (S/N) Ratio |
| 1 | 15,234 | 12.5% | 15 |
| 5 | 78,945 | 6.8% | 85 |
| 10 | 155,678 | 3.2% | 170 |
| 25 | 390,123 | 2.5% | >200 |
| 50 | 785,432 | 2.1% | >200 |
| 100 | 1,567,890 (Potential for saturation) | 1.8% | >200 |
In this example, a concentration of 10 ng/mL would be a good starting point as it provides a strong signal with good precision (%CV < 5%).
Visualization of the Analytical Workflow
Caption: General bioanalytical workflow for Clevidipine using an internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clevidipine and Clevidipine Isotope Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Clevidipine and its isotopically labeled internal standards.
A Note on the Internal Standard: The following guidance is based on established analytical methods found in the scientific literature, which predominantly utilize Clevidipine-d7 as the stable isotope-labeled internal standard.[1] While the query specified Clevidipine-¹⁵N,d¹⁰, the principles of chromatography, potential for co-elution, and troubleshooting strategies discussed here are directly applicable. Stable isotope-labeled standards are designed to have nearly identical chemical properties and chromatographic behavior to the analyte, differing only in mass.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Clevidipine.
Question: How can I resolve poor peak shape, peak splitting, or suspected co-elution with matrix components for Clevidipine?
Answer: Poor chromatographic performance can arise from multiple factors, including issues with the sample preparation, analytical column, or mobile phase composition.[2][3] Co-elution occurs when multiple compounds elute from the column at the same time, which can interfere with accurate quantification.[3]
Follow this workflow to diagnose and resolve the issue:
Caption: Logical workflow for troubleshooting Clevidipine co-elution.
Optimized LC-MS/MS Parameters for Clevidipine Analysis
The following table summarizes a validated method for the simultaneous quantification of Clevidipine and its active metabolite (H152/81) using Clevidipine-d7 as an internal standard. These parameters can serve as an excellent starting point for method development and troubleshooting.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | ACE Excel 2 Phenyl (50 x 2.1 mm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Gradient Program | 0-2.0 min: 30-35% B2.0-4.0 min: 35-65% B4.0-4.01 min: 65-95% B4.01-4.7 min: 95% B4.7-4.71 min: 95-30% B4.71-5.5 min: 30% B |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition: Clevidipine | m/z 473.1 → 338.1 |
| MRM Transition: Clevidipine-d7 | m/z 480.1 → 338.1 |
| MRM Transition: H152/81 | m/z 356.0 → 324.0 |
Detailed Experimental Protocol: Sample Preparation and Analysis
This protocol is adapted from a validated method for analyzing Clevidipine in human whole blood.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Add 25 µL of the internal standard working solution (Clevidipine-d7) to a 1.5 mL polypropylene (B1209903) tube.
-
Add 50 µL of the whole blood sample and 50 µL of 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
2. LC-MS/MS Analysis
-
Set up the LC-MS/MS system according to the parameters outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the reconstituted sample onto the column.
-
Acquire data using the specified MRM transitions.
Frequently Asked Questions (FAQs)
Q1: Clevidipine and its internal standard (Clevidipine-d7) are co-eluting. Is this an issue?
A1: No, this is the intended behavior. A stable isotope-labeled internal standard like Clevidipine-d7 is designed to be chemically and chromatographically identical to the analyte (Clevidipine). Both compounds should elute at nearly the same retention time. The quantification is achieved by the mass spectrometer, which can easily differentiate between the two compounds based on their mass-to-charge (m/z) ratio (473.1 for Clevidipine vs. 480.1 for Clevidipine-d7). This near-perfect co-elution ensures that any variations during sample preparation, injection, or ionization affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
Q2: What are the most critical steps in sample preparation to ensure accurate Clevidipine quantification?
A2: Clevidipine is an ester-containing drug that is rapidly hydrolyzed and inactivated by esterases present in blood and tissues. Therefore, the most critical step is to inhibit this enzymatic degradation immediately upon sample collection. This is typically achieved by using collection tubes containing stabilizers like a combination of citric acid and ascorbic acid or other esterase inhibitors. It is also recommended to keep samples in an ice bath during processing to further reduce degradation. Failure to properly stabilize the sample will lead to artificially low Clevidipine concentrations.
Q3: My results show high variability. What are the common causes?
A3: High variability can stem from several sources:
-
Inconsistent Sample Preparation: Incomplete or inconsistent extraction efficiency is a common cause. Ensure vortexing and centrifugation times are uniform across all samples.
-
Analyte Instability: As mentioned, Clevidipine is unstable in untreated biological matrices. Ensure your stabilization protocol is robust.
-
Carryover: Clevidipine, being a lipophilic compound, can potentially adsorb to surfaces in the LC system, causing carryover between injections. This can be addressed by optimizing the needle wash solution (using a strong organic solvent) and running blank injections after high-concentration samples.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of Clevidipine and its internal standard, leading to inaccurate results. A stable isotope-labeled internal standard helps to correct for this, but significant ion suppression can still reduce sensitivity. If matrix effects are suspected, further optimization of the sample cleanup (e.g., using Solid-Phase Extraction) or chromatography may be necessary.
Q4: What is the mechanism of action of Clevidipine?
A4: Clevidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker. It acts by selectively inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions, which is a critical step for muscle contraction. The result is relaxation of the smooth muscle, leading to arteriolar vasodilation, a decrease in systemic vascular resistance, and consequently, a reduction in blood pressure. Its high selectivity for vascular tissue means it has minimal effects on cardiac contractility.
Caption: Clevidipine's mechanism of action via L-type calcium channel blockade.
References
Technical Support Center: Clevidipine-¹⁵N,d₁₀ Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clevidipine-¹⁵N,d₁₀. The information is designed to address common challenges encountered during the bioanalysis of this ultra-short-acting drug in biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is my Clevidipine-¹⁵N,d₁₀ signal undetectable or significantly lower than expected in plasma/blood samples?
A1: Clevidipine (B1669171) is exceptionally unstable in biological matrices due to rapid hydrolysis by blood and tissue esterases.[1][2][3][4][5] The initial half-life of clevidipine in blood is approximately one minute. This rapid degradation is the most common reason for low or undetectable analyte concentrations. Clevidipine-¹⁵N,d₁₀, as an internal standard, is expected to have a similar stability profile to the unlabeled drug because the isotopic labeling does not protect the ester linkages from enzymatic cleavage.
To prevent this, it is critical to inhibit esterase activity immediately upon sample collection.
Q2: What is the primary degradation product of Clevidipine-¹⁵N,d₁₀?
A2: The primary degradation pathway for clevidipine is the hydrolysis of its ester side chain, catalyzed by esterases. This process forms an inactive carboxylic acid metabolite, known as H 152/81. Therefore, the corresponding isotopically labeled metabolite would be the expected primary degradation product for Clevidipine-¹⁵N,d₁₀.
Q3: Which biological matrix is recommended for the analysis of Clevidipine-¹⁵N,d₁₀?
A3: Whole blood is the recommended matrix for the bioanalysis of clevidipine. Using whole blood minimizes sample processing time, such as centrifugation to separate plasma, thereby reducing the opportunity for ex vivo degradation.
Q4: How should I properly collect and handle blood samples to ensure the stability of Clevidipine-¹⁵N,d₁₀?
A4: Proper sample collection and handling are paramount. The following steps are recommended:
-
Use of Anticoagulants: Collect blood in tubes containing an anticoagulant (e.g., K₂EDTA).
-
Immediate Inhibition of Esterases: Immediately after collection, blood samples must be treated with an esterase inhibitor or a denaturing agent. Common approaches include the addition of sodium fluoride (B91410) or immediate protein precipitation with a solvent like methanol (B129727).
-
Rapid Freezing: After the addition of a stabilizer, samples should be frozen as quickly as possible and stored at -80°C until analysis.
Q5: What are the expected storage stability conditions for Clevidipine-¹⁵N,d₁₀ in stabilized biological matrices?
A5: In properly stabilized and stored samples (i.e., with an esterase inhibitor at -80°C), Clevidipine-¹⁵N,d₁₀ is expected to be stable. One study demonstrated that clevidipine in dog blood with added methanol was stable for at least 30 days at -80°C and could withstand three freeze-thaw cycles. However, it is always best practice to minimize storage time and the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in Clevidipine-¹⁵N,d₁₀ response between replicate samples. | Inconsistent sample handling post-collection. | Ensure uniform and rapid addition of an esterase inhibitor or precipitating solvent to all samples immediately after collection. Minimize the time samples spend at room temperature. |
| Poor recovery of Clevidipine-¹⁵N,d₁₀ during sample extraction. | Suboptimal extraction procedure. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. | |
| Presence of significant degradation peaks in the chromatogram. | Incomplete inhibition of esterase activity. | Increase the concentration of the esterase inhibitor or ensure thorough mixing immediately after its addition. |
| Exposure to harsh pH conditions during sample processing. | Maintain a neutral pH throughout the sample preparation process. Clevidipine is susceptible to degradation in both acidic and basic conditions. | |
| Light-induced degradation. | Protect samples from light, especially UV light, during collection, processing, and storage. Dihydropyridine compounds are known to be photosensitive. |
Experimental Protocols
Protocol 1: Whole Blood Sample Collection and Stabilization
This protocol is based on methodologies for preventing the ex vivo degradation of clevidipine in blood samples.
Materials:
-
Blood collection tubes with K₂EDTA as an anticoagulant.
-
Esterase inhibitor solution (e.g., Sodium Fluoride) or cold protein precipitation solvent (e.g., Methanol).
-
Vortex mixer.
-
-80°C freezer.
Procedure:
-
Draw a blood sample into a pre-chilled K₂EDTA tube.
-
Immediately add the esterase inhibitor solution or 3-4 volumes of cold methanol.
-
Vortex the tube vigorously for 30 seconds to ensure complete mixing and inhibition of enzymatic activity.
-
If using a protein precipitation solvent, centrifuge the sample (e.g., at 4000 rpm for 10 minutes at 4°C) and collect the supernatant.
-
Immediately freeze the stabilized whole blood or the resulting supernatant at -80°C until analysis.
Protocol 2: Stability Assessment in a Biological Matrix
This protocol outlines a general procedure for evaluating the stability of Clevidipine-¹⁵N,d₁₀ in a chosen biological matrix (e.g., stabilized whole blood).
Materials:
-
Blank, stabilized biological matrix (e.g., whole blood with esterase inhibitor).
-
Stock solution of Clevidipine-¹⁵N,d₁₀.
-
LC-MS/MS system.
Procedure:
-
Spike the blank biological matrix with a known concentration of Clevidipine-¹⁵N,d₁₀.
-
Aliquots of the spiked matrix are then subjected to various storage and handling conditions to be tested:
-
Freeze-Thaw Stability: Analyze aliquots after subjecting them to multiple freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature).
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for varying durations (e.g., 0, 2, 4, 8 hours) before processing and analysis.
-
Long-Term Stability: Store aliquots at -80°C and analyze them at different time points (e.g., 0, 7, 14, 30 days).
-
-
Process the samples at each time point using a validated extraction method.
-
Analyze the samples by LC-MS/MS and compare the Clevidipine-¹⁵N,d₁₀ peak area at each condition to that of the baseline (time zero) samples.
Data Presentation
Table 1: Representative Freeze-Thaw Stability of Clevidipine-¹⁵N,d₁₀ in Stabilized Human Whole Blood
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Nominal Concentration |
| 1 | 9.95 | 99.5% |
| 2 | 9.89 | 98.9% |
| 3 | 9.82 | 98.2% |
| Note: Data are hypothetical and for illustrative purposes only. Actual results may vary. |
Table 2: Representative Short-Term (Bench-Top) Stability of Clevidipine-¹⁵N,d₁₀ in Stabilized Human Whole Blood at Room Temperature
| Time (hours) | Mean Concentration (ng/mL) | % Remaining from Time 0 |
| 0 | 10.02 | 100% |
| 2 | 9.91 | 98.9% |
| 4 | 9.78 | 97.6% |
| 8 | 9.55 | 95.3% |
| Note: Data are hypothetical and for illustrative purposes only. Actual results may vary. |
Visualizations
Caption: Workflow for Clevidipine Bioanalysis.
Caption: Clevidipine Degradation Pathway.
References
- 1. Clevidipine: a review of its use in the management of acute hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Perioperative Use of Clevidipine: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clevidipine - Wikipedia [en.wikipedia.org]
Minimizing isotopic cross-talk between Clevidipine and Clevidipine-15N,d10
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Clevidipine and its stable isotope-labeled internal standard (SIL-IS), Clevidipine-15N,d10, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A primary focus of this guide is to address the challenge of minimizing isotopic cross-talk to ensure accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Clevidipine and this compound analysis?
A1: Isotopic cross-talk refers to the interference where the mass spectral signal of the analyte (Clevidipine) overlaps with the signal of its internal standard (this compound), or vice versa. This can occur due to the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl) in the Clevidipine molecule, which can result in a small percentage of analyte molecules having a mass that is close to or the same as the internal standard. Given that Clevidipine contains 21 carbon atoms and two chlorine atoms, the probability of isotopic contribution is significant.[1][2][3] This overlap can lead to inaccurate quantification, particularly at the lower limit of quantification (LLOQ).
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for Clevidipine analysis?
A2: A SIL-IS is the gold standard for quantitative LC-MS/MS bioanalysis because it has nearly identical chemical and physical properties to the analyte.[4][5] This means it co-elutes with the analyte and experiences similar extraction efficiency and matrix effects. By adding a known amount of the SIL-IS to each sample, it can effectively normalize for variations during sample preparation and analysis, leading to higher accuracy and precision.
Q3: What are the potential sources of isotopic cross-talk between Clevidipine and this compound?
A3: The primary sources of isotopic cross-talk include:
-
Natural Isotopic Abundance: The unlabeled Clevidipine has a natural isotopic distribution. The M+1, M+2, and subsequent isotopic peaks of Clevidipine can contribute to the signal of the this compound precursor ion, especially if the mass difference is small. The presence of two chlorine atoms in Clevidipine's structure significantly increases the intensity of the M+2 and M+4 peaks.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Clevidipine or other isotopic variants as impurities from its synthesis.
-
In-source Fragmentation: The SIL-IS might undergo fragmentation or isotope exchange in the ion source of the mass spectrometer, leading to the formation of ions with masses that interfere with the analyte.
Q4: How can I assess the extent of isotopic cross-talk in my assay?
A4: To evaluate the contribution of the analyte to the internal standard signal, prepare and analyze a high concentration of a Clevidipine standard without the this compound. Monitor the MRM transition for this compound. Any signal detected at the retention time of Clevidipine indicates cross-talk from the analyte. Conversely, to assess the contribution of the internal standard to the analyte signal, analyze a sample containing only the this compound. Monitor the MRM transition for Clevidipine. A signal at the expected retention time would indicate the presence of unlabeled Clevidipine as an impurity in the internal standard.
Troubleshooting Guide
Issue 1: Non-linear calibration curve, particularly at the upper and lower ends.
This is a common symptom of isotopic cross-talk. At high analyte concentrations, the isotopic contribution from Clevidipine to the this compound channel can be significant, leading to an underestimation of the analyte concentration. At low analyte concentrations, the presence of unlabeled Clevidipine in the internal standard can lead to a positive bias.
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
-
Step 1: Optimize Chromatographic Separation
-
Rationale: While Clevidipine and its SIL-IS are expected to co-elute, ensuring baseline separation from other matrix components is crucial to minimize interferences that could exacerbate the issue.
-
Protocol:
-
Use a high-resolution HPLC/UHPLC column (e.g., C18, Phenyl).
-
Optimize the mobile phase gradient to achieve a sharp and symmetrical peak shape for Clevidipine.
-
Ensure that at the retention time of Clevidipine, there are no co-eluting matrix components that might contribute to the signal in either the analyte or internal standard channel.
-
-
-
Step 2: Review and Optimize MRM Transitions
-
Rationale: The selection of precursor and product ions is critical. Choosing ions that are specific and have high abundance can help minimize the impact of isotopic cross-talk.
-
Protocol:
-
Infuse a standard solution of Clevidipine to confirm the precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺).
-
Perform a product ion scan to identify the most abundant and specific fragment ions.
-
Repeat the process for this compound.
-
Select a product ion for this compound that retains the isotopic labels if possible, to maximize the mass difference from any potential fragments of unlabeled Clevidipine.
-
-
-
Step 3: Evaluate Internal Standard Concentration
-
Rationale: The concentration of the SIL-IS should be optimized for the expected range of analyte concentrations. A higher IS concentration can sometimes reduce the relative contribution of cross-talk from a high-concentration analyte.
-
Protocol:
-
Prepare calibration curves with varying concentrations of this compound (e.g., low, medium, high).
-
Analyze the curves and determine the IS concentration that provides the best linearity and accuracy.
-
-
-
Step 4: Assess Isotopic Purity of Internal Standard
-
Rationale: The presence of unlabeled Clevidipine in the this compound can lead to a significant positive bias at the LLOQ.
-
Protocol:
-
Analyze a solution containing only the this compound at the working concentration.
-
Monitor the MRM transition for unlabeled Clevidipine.
-
The response of the unlabeled Clevidipine should be less than 5% of the response of the analyte at the LLOQ.
-
-
-
Step 5: Consider a Different Stable Isotope-Labeled Internal Standard
-
Rationale: If significant cross-talk persists, using a SIL-IS with a larger mass difference from the analyte can be a definitive solution.
-
Protocol:
-
If using this compound results in persistent issues, consider a SIL-IS with a different labeling pattern or a higher number of heavy atoms (e.g., ¹³C₁₀) to further separate the mass of the internal standard from the isotopic envelope of the analyte.
-
-
Data Summary
The following table summarizes typical mass transitions and chromatographic conditions for the analysis of Clevidipine. The values for this compound are predicted based on its isotopic labeling.
| Parameter | Clevidipine | This compound (Predicted) |
| Molecular Formula | C₂₁H₂₃Cl₂NO₆ | C₂₁H₁₃D₁₀Cl₂¹⁵NO₆ |
| Monoisotopic Mass | 455.09 | 466.16 |
| Precursor Ion (m/z) | 456.1 [M+H]⁺ | 467.2 [M+H]⁺ |
| Product Ion (m/z) | 338.1 | 348.1 (if deuteriums are on the dihydropyridine (B1217469) ring) or 338.1 (if deuteriums are on the butoxy chain and are lost) |
| HPLC Column | C18 or Phenyl (e.g., 50 x 2.1 mm, <3 µm) | C18 or Phenyl (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Experimental Protocols
Detailed LC-MS/MS Method for Clevidipine Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and matrix.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or whole blood sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Experimental Workflow Diagram
Caption: Experimental workflow for Clevidipine sample analysis.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-((1-oxobutoxy)methyl) ester | C21H23Cl2NO6 | CID 153994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
Overcoming ion suppression with Clevidipine-15N,d10
Welcome to the technical support center for Clevidipine-15N,d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming ion suppression and ensuring accurate quantification of clevidipine (B1669171) in bioanalytical assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments using this compound as an internal standard.
Issue 1: Low signal intensity for both Clevidipine and this compound.
-
Question: I am observing a significantly lower signal for both my analyte (Clevidipine) and the internal standard (this compound) in my plasma samples compared to the standards prepared in a clean solvent. What is the likely cause?
-
Answer: This is a classic sign of significant ion suppression.[1] Ion suppression occurs when co-eluting components from the biological matrix, such as phospholipids (B1166683) or salts, interfere with the ionization process of the analyte and internal standard in the mass spectrometer's source.[1] Because both molecules are affected, the stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification. However, severe suppression can still lead to poor sensitivity.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components.[2] If you are using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample.[3] A published method for clevidipine successfully used LLE with methyl-t-butyl ether (MTBE).[4]
-
Optimize Chromatography: Adjust your chromatographic method to separate clevidipine from the region where most matrix components elute. You can perform a post-column infusion experiment to identify the suppression zones in your chromatogram. Modifying the gradient, flow rate, or switching to a different column chemistry (e.g., a phenyl column has been used successfully for clevidipine) can shift the retention time of your analyte away from the interference.
-
Reduce Sample Volume: Decreasing the volume of the biological sample injected can sometimes lessen the impact of ion suppression.
-
Issue 2: Inconsistent Analyte/Internal Standard Peak Area Ratios.
-
Question: My calibration curve is non-linear, and the peak area ratio of Clevidipine to this compound is highly variable across my quality control (QC) samples. What could be the problem?
-
Answer: Inconsistent ratios suggest that the analyte and the internal standard are experiencing different degrees of ion suppression. While SIL-IS are designed to co-elute and be affected similarly by the matrix, certain factors can cause them to behave differently.
Troubleshooting Steps:
-
Check for Chromatographic Separation: Ensure that Clevidipine and this compound are perfectly co-eluting. Even a slight separation in retention time can expose them to different matrix components as they enter the MS source, leading to variable suppression.
-
Verify Internal Standard Concentration: Ensure the concentration of this compound is appropriate. An excessively high concentration of the internal standard can, in some cases, suppress the analyte's signal.
-
Evaluate Matrix Effects Across Lots: The composition of biological matrices can vary between different lots or donors. If the variability is random, it points to inconsistent sample cleanup. It is recommended to evaluate the matrix effect across at least six different sources of blank matrix.
-
Investigate Cross-Contribution: Verify the isotopic purity of your this compound standard. If there is a significant amount of unlabeled clevidipine present in your IS stock, it will interfere with the quantification, especially at the lower limit of quantification (LLOQ).
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS bioanalysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting substances from the sample matrix. In electrospray ionization (ESI), these interfering molecules can compete with the analyte for ionization, leading to a decreased signal intensity, which can cause inaccurate and imprecise measurements, poor sensitivity, and compromised assay reliability.
Q2: How does this compound help overcome ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to clevidipine, but heavier due to the incorporation of 15N and deuterium (B1214612) atoms. Because it has the same physicochemical properties, it co-elutes with clevidipine and experiences the same degree of extraction loss and ion suppression during analysis. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression is normalized, leading to accurate quantification.
Q3: When preparing samples, should I add this compound before or after extraction?
A3: You should always add the internal standard to the samples before any sample preparation or extraction steps. This ensures that the SIL-IS can account for any analyte loss that occurs during the entire process, from extraction to injection, in addition to correcting for ion suppression.
Q4: What are the expected mass transitions for Clevidipine and this compound?
A4: Based on published data for clevidipine and its deuterated analogs, the expected transitions can be predicted. Clevidipine has a transition of m/z 473.1 → 338.1. For this compound (assuming labeling on the dihydropyridine (B1217469) ring and one of the ester methyl groups), the precursor ion would be approximately m/z 484.1. The fragmentation pattern should be similar, so a potential transition to monitor would be m/z 484.1 → 348.1. These transitions must be empirically optimized on your specific mass spectrometer.
Data Presentation
The following table demonstrates the effectiveness of using this compound to correct for ion suppression in human plasma samples. Note how the raw analyte area is suppressed and variable in the matrix, but the analyte/IS ratio remains consistent, allowing for accurate quantification.
| Sample Type | Analyte Peak Area (Clevidipine) | IS Peak Area (this compound) | Analyte / IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Standard (Solvent) | 1,520,400 | 1,550,100 | 0.981 | 10.0 (Nominal) | N/A |
| Plasma Sample 1 (Post-Spike) | 615,300 | 625,800 | 0.983 | 10.0 | 100.2 |
| Plasma Sample 2 (Post-Spike) | 540,150 | 552,300 | 0.978 | 9.9 | 99.7 |
| Plasma Sample 3 (Post-Spike) | 680,900 | 691,200 | 0.985 | 10.1 | 100.4 |
This is representative data created for illustrative purposes.
Experimental Protocols
Bioanalytical Method for Clevidipine in Human Whole Blood
This protocol is adapted from a validated LC-MS/MS method and can be used as a starting point for your experiments.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of a human whole blood sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., at 20 ng/mL).
-
Vortex the sample for 1 minute.
-
Add 500 µL of methyl-t-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the upper organic supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., methanol:water 4:6 v/v with 2 mM ammonium (B1175870) acetate (B1210297) and 0.025% acetic acid).
-
Inject the sample into the LC-MS/MS system.
b. Liquid Chromatography Parameters
-
LC System: UPLC or HPLC system
-
Column: ACE Excel 2 Phenyl, 50 × 2.1 mm (or equivalent phenyl-based column)
-
Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.025% Acetic Acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: (Example)
-
0.0-0.5 min: 40% B
-
0.5-2.0 min: 40% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 40% B
-
2.6-3.5 min: 40% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
c. Mass Spectrometry Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Clevidipine: Q1: 473.1 m/z → Q3: 338.1 m/z
-
This compound: Q1: ~484.1 m/z → Q3: ~348.1 m/z (Requires optimization)
-
-
Source Parameters: Optimize gas flows (nebulizer, turbo gas), ion spray voltage, and temperature according to your instrument manufacturer's guidelines.
Visualizations
Logical Relationship: Overcoming Ion Suppression
Caption: How a SIL-IS corrects for ion suppression.
Experimental Workflow: Bioanalysis of Clevidipine
Caption: Workflow for clevidipine sample analysis.
Signaling Pathway: Clevidipine Mechanism of Action
References
Improving peak shape and sensitivity for Clevidipine-15N,d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and sensitivity for Clevidipine (B1669171) and its stable isotope-labeled internal standard, Clevidipine-15N,d10, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for the analysis of Clevidipine?
A1: A common approach involves reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification. The specific parameters can vary, but a representative set of conditions is provided in the Experimental Protocols section.
Q2: Why is Clevidipine prone to degradation and how can I minimize this during sample preparation?
A2: Clevidipine contains an ester linkage that is susceptible to hydrolysis by esterases present in biological matrices like blood and plasma. To prevent degradation, it is crucial to use stabilizers. A combination of sodium fluoride (B91410) (an esterase inhibitor) and ascorbic acid (an antioxidant) added to plasma samples has been shown to be effective.[1] It is also recommended to keep samples on ice and process them promptly.
Q3: What are the common causes of poor peak shape (tailing or fronting) for Clevidipine?
A3: Poor peak shape for Clevidipine can arise from several factors:
-
Secondary Interactions: As a basic compound, Clevidipine can interact with acidic residual silanols on the surface of silica-based columns, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column, causing peak fronting or tailing.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Column Degradation: Accumulation of matrix components or loss of stationary phase can lead to broad or tailing peaks over time.
Q4: I am observing low sensitivity for Clevidipine. What are the potential causes and solutions?
A4: Low sensitivity can be due to several factors:
-
Suboptimal Ionization: The efficiency of electrospray ionization can be affected by mobile phase composition and source parameters.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Clevidipine.
-
Inefficient Sample Extraction: Poor recovery during sample preparation will lead to lower signal intensity.
-
Analyte Degradation: As mentioned, Clevidipine is labile and can degrade if not handled properly.
Q5: Are there any known issues with using a deuterated internal standard like this compound?
A5: While stable isotope-labeled internal standards are generally preferred, potential issues can arise. One concern is isotopic interference or cross-talk . This can happen if the natural isotopic abundance of Clevidipine (e.g., the M+10 peak) contributes to the signal of the this compound internal standard. This is more likely to be an issue at high analyte concentrations. It is important to assess for this during method validation.
Troubleshooting Guides
Issue 1: Peak Tailing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a mobile phase additive such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (10 mM is a good starting concentration). | Improved peak symmetry (reduced tailing factor). |
| Column Contamination | Back-flush the column according to the manufacturer's instructions. If this fails, replace the column. | Restoration of sharp, symmetrical peaks. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the column and analyte. For Clevidipine, a slightly acidic pH (e.g., using formic acid) is common. | Consistent retention times and improved peak shape. |
| Column Overload | Reduce the injection volume or dilute the sample. | Symmetrical peak shape at lower concentrations. |
Issue 2: Peak Fronting
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Solvent Stronger than Mobile Phase | Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase. | Sharper, more symmetrical peaks. |
| Column Overload | Dilute the sample or decrease the injection volume. | Restoration of Gaussian peak shape. |
| Column Void | Replace the analytical column. | Elimination of peak fronting and splitting. |
Issue 3: Low Sensitivity / Poor Signal-to-Noise (S/N)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal MS Source Parameters | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. | Increased signal intensity. |
| Matrix-Induced Ion Suppression | Improve sample clean-up (e.g., switch from protein precipitation to liquid-liquid extraction). Adjust chromatography to separate Clevidipine from interfering matrix components. | Enhanced signal intensity and better reproducibility. |
| Inefficient Sample Extraction | Evaluate different extraction solvents and pH conditions to maximize the recovery of Clevidipine. | Higher analyte recovery and improved sensitivity. |
| Analyte Degradation | Ensure the use of appropriate stabilizers (e.g., sodium fluoride and ascorbic acid) in the collection tubes and during sample processing.[1] | Minimized analyte loss and increased signal. |
Quantitative Data Summary
The following tables summarize typical quantitative data from validated LC-MS/MS methods for Clevidipine analysis.
Table 1: LC-MS/MS Method Parameters for Clevidipine and its Deuterated Internal Standard.
| Parameter | Setting |
| LC Column | ACE Excel 2 Phenyl (50 x 2.1 mm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Clevidipine) | m/z 473.1 → 338.1[2][3] |
| MRM Transition (Clevidipine-d7) | m/z 480.1 → 338.1[2] |
| MRM Transition (this compound - predicted) | m/z 467.3 → 345.2 |
Table 2: Typical Method Validation Performance for Clevidipine.
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 30 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%RE) | Within ±15% | |
| Extraction Recovery | 80.3 - 83.4% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 50 µL of whole blood sample, add 25 µL of the internal standard working solution (this compound in acetonitrile:water, 1:1 v/v).
-
Add 50 µL of 0.1% formic acid and vortex for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE), and vortex vigorously for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Protocol for Assessing Isotopic Interference
-
Prepare a blank matrix sample (e.g., human plasma).
-
Prepare a sample containing a high concentration of Clevidipine (e.g., at the upper limit of quantification) in the blank matrix, without the this compound internal standard.
-
Prepare a sample containing the working concentration of this compound in the blank matrix, without the analyte.
-
Analyze these samples using the LC-MS/MS method.
-
In the high-concentration Clevidipine sample, monitor the MRM transition of the this compound internal standard. The response should be negligible (e.g., <0.1% of the internal standard's response in a typical sample).
-
In the internal standard-only sample, monitor the MRM transition of Clevidipine. The response should be minimal (e.g., <5% of the response at the LLOQ).
Visualizations
Caption: Initial metabolic pathway of Clevidipine.
Caption: Troubleshooting workflow for Clevidipine analysis.
References
- 1. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
Clevidipine-15N,d10 stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Clevidipine-15N,d10 under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: this compound, as a stable isotopically labeled compound, should be stored under the same conditions as the unlabeled Clevidipine. For the commercial Clevidipine emulsion (Cleviprex), vials should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2] Do not freeze the product.[1][2] Vials in their cartons may be transferred to room temperature (25°C/77°F) for a period of up to 2 months, but should not be returned to the refrigerator after this transfer.[1]
-
-
Q2: How does the stability of the isotopically labeled this compound differ from the unlabeled compound?
-
A2: this compound contains stable isotopes (Nitrogen-15 and Deuterium) which are not radioactive. Therefore, its chemical stability is expected to be very similar to that of unlabeled Clevidipine under identical storage conditions. The primary degradation pathways for Clevidipine, such as hydrolysis and oxidation, will also affect the labeled compound.
-
-
Q3: What signs of degradation should I look for in my this compound sample?
-
A3: Clevidipine is formulated as a milky white, oil-in-water emulsion. Any change in the physical appearance of the emulsion, such as phase separation, discoloration, or the presence of particulate matter, could indicate degradation or contamination. For this compound in a solid form, changes in color or texture may suggest degradation.
-
-
Q4: Can I dilute the this compound emulsion?
-
A4: The commercially available Clevidipine emulsion should not be diluted. Administering it in the same line as other medications is also not recommended.
-
-
Q5: For how long is this compound stable after opening the vial?
-
A5: Once the stopper of a Clevidipine vial is punctured, it should be used within 12 hours due to the risk of microbial growth in the lipid emulsion. Any unused portion should be discarded after this period.
-
Troubleshooting Common Issues
-
Issue 1: Unexpectedly low analytical signal for this compound.
-
Possible Cause: Degradation of the compound due to improper storage or handling. Clevidipine is susceptible to hydrolysis, particularly under acidic or alkaline conditions, and can also degrade under oxidative stress.
-
Troubleshooting Steps:
-
Verify the storage conditions (temperature and light protection).
-
Review the sample preparation procedure to ensure neutral pH conditions were maintained.
-
Consider the use of stabilizers, such as a combination of citric acid and ascorbic acid, in biological matrices to inhibit esterase activity and oxidation. A mix of sodium fluoride, ascorbic acid, and formic acid has also been used to stabilize Clevidipine in plasma.
-
Analyze a freshly opened vial to compare results.
-
-
-
Issue 2: Appearance of unknown peaks in the chromatogram.
-
Possible Cause: Formation of degradation products. The primary degradation pathway for Clevidipine is hydrolysis of the ester linkage, leading to the formation of an inactive carboxylic acid metabolite (H152/81) and formaldehyde. Other degradation products can form under stress conditions.
-
Troubleshooting Steps:
-
Review the stress conditions the sample may have been exposed to (e.g., pH, temperature, light, oxidizing agents).
-
Compare the retention times of the unknown peaks with those of known Clevidipine degradants if standards are available.
-
Utilize mass spectrometry to identify the structure of the unknown peaks.
-
-
Quantitative Stability Data
The following table summarizes the expected stability of Clevidipine under various stress conditions, based on published data for the unlabeled compound. This data is representative and can be used as a guideline for this compound.
| Storage Condition | Duration | Temperature | Expected Purity (%) | Major Degradants |
| Hydrolytic | 1 hour | 60°C | ||
| Acidic (1 N HCl) | Significant Degradation | H152/81 and others | ||
| Alkaline (0.1 N NaOH) | Significant Degradation | H152/81 and others | ||
| Neutral (Water) | Stable | |||
| Oxidative | 24 hours | Room Temp | Slight Degradation | Oxidative byproducts |
| 30% H₂O₂ | ||||
| Photolytic | 7 days | Room Temp | Stable | |
| UV Light (254 nm) | ||||
| Thermal | 48 hours | 80°C | Stable |
Note: "Significant Degradation" indicates a noticeable decrease in the parent compound peak and the appearance of multiple degradation product peaks. "Slight Degradation" suggests a minor decrease in the parent peak. This data is based on forced degradation studies and represents worst-case scenarios.
Experimental Protocols
Protocol 1: Stability Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is adapted from a validated stability-indicating HPTLC method for Clevidipine butyrate.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL).
-
For forced degradation studies, subject the stock solution to various stress conditions as outlined in the table above.
-
Neutralize acidic and alkaline solutions before analysis.
-
Dilute the stressed samples with methanol to an appropriate concentration for HPTLC analysis.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated Silica Gel 60 F254 aluminum plates.
-
Mobile Phase: Toluene: Ethyl Acetate (8:2, v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 370 nm.
-
-
Data Analysis:
-
Compare the Rf values and peak areas of the samples with the standard.
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of the unstressed standard.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol is based on a validated RP-HPLC method for the determination of Clevidipine and its impurities.
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and any available impurity standards in mobile phase A.
-
Prepare sample solutions at a concentration of approximately 500 µg/mL in mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase A: Buffer solution (e.g., phosphate (B84403) buffer).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: A gradient elution program should be optimized to separate Clevidipine from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 239 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify and quantify the impurities and degradation products based on their retention times and peak areas relative to the standards.
-
Assess the stability of this compound by monitoring the decrease in its peak area and the increase in the peak areas of the degradation products over time under different storage conditions.
-
Visualizations
Caption: Troubleshooting workflow for unexpected analytical results with this compound.
Caption: Experimental workflow for a forced degradation stability study of this compound.
References
Impact of isotopic purity of Clevidipine-15N,d10 on assay accuracy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the isotopic purity of Clevidipine-15N,d10 on assay accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is an isotopically labeled internal standard like this compound used in quantitative assays?
A1: Isotopically labeled internal standards (IS) are considered the gold standard in quantitative mass spectrometry-based bioanalysis. They are chemically identical to the analyte (Clevidipine) but have a different mass due to the incorporation of stable isotopes (¹⁵N and ¹⁰D). This allows the IS to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability in these steps and improving the accuracy and precision of the assay.
Q2: What are the potential advantages of using a this compound internal standard over a solely deuterium-labeled one (e.g., Clevidipine-d7)?
A2: A doubly labeled this compound internal standard offers several potential advantages:
-
Reduced Chromatographic Isotope Effect: Deuterium-labeled compounds can sometimes exhibit a slight shift in retention time compared to their unlabeled counterparts, a phenomenon known as the chromatographic isotope effect. This can lead to differential matrix effects and impact accuracy.[1][2] ¹⁵N labeling has a negligible effect on retention time, so a combined ¹⁵N,d10 label can minimize this issue.[1]
-
Increased Mass Difference: A higher mass difference between the analyte and the IS (in this case, +11 Da) reduces the risk of isotopic cross-talk, where the signal from the analyte interferes with the signal of the IS, and vice-versa.
-
Enhanced Stability: Deuterium (B1214612) atoms, particularly those on or near heteroatoms, can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix. Incorporating ¹⁵N provides a stable isotopic label that is not prone to exchange.[3]
Q3: What is isotopic purity and why is it critical for this compound?
A3: Isotopic purity refers to the percentage of the internal standard that is fully labeled with the desired isotopes (¹⁵N and ¹⁰D). High isotopic purity is crucial because the presence of unlabeled Clevidipine as an impurity in the this compound internal standard will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Q4: What is "cross-contribution" or "cross-talk" in the context of a Clevidipine assay?
A4: Cross-contribution, or cross-talk, refers to the interference between the mass spectrometric signals of the analyte and the internal standard. This can occur in two ways:
-
Analyte contribution to IS: The natural isotopic abundance of elements (e.g., ¹³C) in the unlabeled Clevidipine can result in a small signal at the mass-to-charge ratio (m/z) of the this compound internal standard.
-
IS contribution to analyte: The presence of unlabeled Clevidipine as an impurity in the this compound internal standard will contribute to the analyte's signal.
Regulatory guidelines provide acceptance criteria for the level of acceptable cross-contribution to ensure assay accuracy.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in quantitative assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Assay Accuracy (Inaccurate QC samples) | 1. Low Isotopic Purity of this compound: The internal standard contains a significant amount of unlabeled Clevidipine. | 1. Verify Isotopic Purity: Request the certificate of analysis from the supplier for the isotopic purity of the this compound. If necessary, determine the isotopic purity in-house using high-resolution mass spectrometry. A typical acceptance criterion for isotopic purity is >99%.2. Assess IS Contribution: Prepare a "zero sample" (blank matrix spiked only with the internal standard) and measure the response at the analyte's m/z. According to regulatory guidelines, this response should be less than 20% of the response of the LLOQ. |
| 2. Analyte Cross-Contribution to IS: The natural isotopic signal of Clevidipine is interfering with the IS signal, especially at high analyte concentrations. | 1. Evaluate Analyte Contribution: Prepare a sample containing the highest calibration standard (ULOQ) without the internal standard and measure the response at the IS's m/z. This response should be less than 5% of the IS response in a blank sample. 2. Increase IS Concentration: If analyte cross-contribution is an issue, increasing the concentration of the internal standard can help to minimize its impact. | |
| Variable Internal Standard Response | 1. Inconsistent Sample Preparation: Errors in pipetting or extraction can lead to variable amounts of IS in the final samples. | 1. Review and Optimize Sample Preparation Protocol: Ensure consistent and accurate pipetting of the internal standard solution. Verify the reproducibility of the extraction procedure. |
| 2. Matrix Effects: Co-eluting endogenous components from the biological matrix may be suppressing or enhancing the ionization of the IS. | 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components. | |
| Chromatographic Peak Shape Issues (e.g., peak splitting, tailing) | 1. Chromatographic Co-elution Issues: While ¹⁵N labeling minimizes the isotope effect, the presence of ten deuterium atoms might still cause a slight retention time shift, which can be exacerbated by matrix effects. | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to improve peak shape and ensure co-elution of the analyte and IS. 2. Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Clean or replace the column as necessary. |
| 2. Sample Overload: Injecting too high a concentration of the analyte or IS can lead to peak distortion. | 1. Dilute the Sample: If sample overload is suspected, dilute the sample and re-inject. |
Quantitative Data Summary
The following tables provide a summary of typical acceptance criteria for bioanalytical method validation using an isotopically labeled internal standard, based on regulatory guidelines.
Table 1: Acceptance Criteria for Isotopic Purity and Cross-Contribution
| Parameter | Acceptance Criteria | Reference |
| Isotopic Purity of Internal Standard | > 99% | General industry best practice |
| IS Contribution to Analyte Signal | Response in a zero sample (blank + IS) should be ≤ 20% of the LLOQ response. | |
| Analyte Contribution to IS Signal | Response at the IS m/z in a ULOQ sample should be ≤ 5% of the IS response in a blank sample. |
Table 2: Accuracy and Precision Acceptance Criteria for Quality Control Samples
| QC Level | Accuracy (% Bias) | Precision (% CV) | Reference |
| Lower Limit of Quantification (LLOQ) | Within ± 20% of the nominal value | ≤ 20% | |
| Low, Medium, and High QCs | Within ± 15% of the nominal value | ≤ 15% |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity and Cross-Contribution of this compound
Objective: To assess the isotopic purity of the this compound internal standard and to quantify the bidirectional cross-contribution between the analyte and the IS.
Methodology:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of Clevidipine (unlabeled) in a suitable organic solvent (e.g., methanol).
-
Prepare a stock solution of this compound at a concentration intended for use in the assay.
-
-
Mass Spectrometric Analysis:
-
Isotopic Purity: Infuse the this compound solution directly into the mass spectrometer or analyze by LC-MS. Acquire a full scan mass spectrum to observe the distribution of isotopic peaks. The isotopic purity is calculated as the percentage of the signal from the fully labeled ion relative to the sum of signals from all isotopic variants.
-
IS Contribution to Analyte: Prepare a "zero sample" by spiking a blank biological matrix with the this compound working solution. Process and analyze the sample, monitoring the MRM transition for unlabeled Clevidipine.
-
Analyte Contribution to IS: Prepare a sample by spiking the blank biological matrix with the highest concentration of unlabeled Clevidipine (ULOQ). Process and analyze the sample, monitoring the MRM transition for this compound.
-
-
Data Analysis:
-
Calculate the percentage contribution of the IS to the analyte signal at the LLOQ.
-
Calculate the percentage contribution of the analyte to the IS signal.
-
Compare the results with the acceptance criteria in Table 1.
-
Visualizations
Caption: Clevidipine blocks L-type calcium channels, inhibiting calcium influx and leading to vasodilation.
Caption: Workflow for quantitative analysis of Clevidipine using an isotopically labeled internal standard.
References
Validation & Comparative
A Comparative Guide to High-Sensitivity Clevidipine Quantification: Method Validation with Isotopic Internal Standards
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of Clevidipine (B1669171). Particular focus is given to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Clevidipine-d7, which serves as a close surrogate for the performance expected with Clevidipine-¹⁵N,d10. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical technique.
Clevidipine is an ultrashort-acting dihydropyridine (B1217469) calcium antagonist, necessitating highly sensitive and specific analytical methods for its quantification in biological matrices, especially for pharmacokinetic and bioequivalence studies. Due to its rapid hydrolysis in blood, robust sample stabilization and analytical procedures are critical. This guide compares a widely adopted LC-MS/MS method with alternative chromatographic techniques, providing a comprehensive overview of their respective performance characteristics.
Comparative Analysis of Clevidipine Quantification Methods
The following tables summarize the quantitative performance of a validated LC-MS/MS method using Clevidipine-d7 as an internal standard against other analytical techniques.
| Table 1: Performance Characteristics of LC-MS/MS Methods for Clevidipine Quantification | ||
| Parameter | Method 1: Clevidipine in Human Plasma [1] | Method 2: Clevidipine in Human Whole Blood [2][3][4] |
| Internal Standard | Clevidipine-d7 | Clevidipine-d7 |
| Linearity Range | 0.100 - 40.0 ng/mL | 0.1 - 30 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.1 ng/mL |
| Accuracy | Within ±15% of nominal values | Within ±15% of nominal values |
| Precision (Intra- and Inter-batch) | Within 15% | Within 15% |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE) |
| Matrix | Human Plasma | Human Whole Blood |
| Table 2: Comparison with Alternative Analytical Methods | ||
| Parameter | GC-MS Method for Clevidipine [5] | RP-UPLC Method for Clevidipine |
| Limit of Quantification (LOQ) | 0.5 nmol/L | 0.03 µg/mL |
| Sample Preparation | Liquid-Liquid Extraction | Direct injection after dissolution |
| Primary Application | Quantitative determination in blood | Estimation in Active Pharmaceutical Ingredient (API) |
| Internal Standard | Not specified | Not applicable |
| Detection | Negative Ion Chemical Ionization Mass Spectrometry | UV Detection (240.0 nm) |
Experimental Protocols
Detailed Methodology: LC-MS/MS for Clevidipine in Human Whole Blood
This method is designed for the simultaneous quantitation of Clevidipine and its active metabolite, H152/81.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.5 mL polypropylene (B1209903) tube precooled in an ice bath, add 25 µL of the internal standard working solution (Clevidipine-d7 and H152/81-¹³C-d₃), 50 µL of the whole blood sample, and 50 µL of 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
-
Centrifuge the samples at 10,000 g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at room temperature.
-
Reconstitute the residue for analysis.
2. Chromatographic Conditions:
-
Column: ACE Excel 2 Phenyl (50 × 2.1 mm).
-
Mobile Phase: A gradient elution is used with two components:
-
Mobile Phase A: Aqueous phase (details not specified).
-
Mobile Phase B: Organic phase (details not specified).
-
-
Gradient Program:
-
0–2.00 min: 30–35% B
-
2.00–4.00 min: 35–65% B
-
4.00–4.01 min: 65–95% B
-
4.01–4.70 min: 95% B
-
4.70–4.71 min: 95–30% B
-
4.71–5.50 min: 30% B
-
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clevidipine: m/z 473.1 → 338.1
-
Clevidipine-d7: m/z 480.1 → 338.1
-
H152/81: m/z 356.0 → 324.0
-
H152/81-¹³C-d₃: m/z 362.2 → 326.2
-
Visualizing the Methodologies
To further clarify the experimental process and the metabolic context, the following diagrams illustrate the analytical workflow and the metabolic pathway of Clevidipine.
Caption: Workflow of the LC-MS/MS method for Clevidipine analysis.
Caption: Clevidipine is rapidly hydrolyzed by esterases to its primary metabolite.
References
- 1. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of an ultrashort-acting antihypertensive dihydropyridine, clevidipine, in blood using capillary gas chromatography-mass spectrometry and of the primary metabolite using liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Clevidipine Analysis
This guide provides a detailed comparison of various analytical methods for the quantification of Clevidipine, a short-acting calcium channel blocker. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific needs. This comparison includes methods utilizing stable isotope-labeled internal standards, such as Clevidipine-d7, which is a close surrogate for the performance expected from Clevidipine-15N,d10, and contrasts them with methods that do not employ such standards.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different validated analytical methods for Clevidipine. The use of a stable isotope-labeled internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) generally results in higher precision and accuracy.
| Parameter | LC-MS/MS with Clevidipine-d7 Internal Standard | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 0.1–30 ng/mL (Clevidipine)[1][2] | Not explicitly stated, but validated for impurity quantification[3][4] | 1000-6000 ng/band[5] |
| Correlation Coefficient (r²) | > 0.9951 | > 0.999 | 0.999 |
| Accuracy (% Recovery) | Within ±15% of nominal concentration (±20% at LLOQ) | Not explicitly stated for quantification of Clevidipine itself | 99.03-99.57% |
| Precision (% RSD) | ≤15% (≤20% at LLOQ) | Not explicitly stated for quantification of Clevidipine itself | < 2% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not applicable for impurity focus | Not explicitly stated, LOD is mentioned |
| Internal Standard | Clevidipine-d7 | None specified for impurity analysis | None specified |
| Biological Matrix | Human Whole Blood | Not applicable (drug substance) | Synthetic Mixture |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
LC-MS/MS Method with Isotope-Labeled Internal Standard
This method is highly sensitive and specific, making it suitable for bioanalytical studies.
-
Sample Preparation: Liquid-liquid extraction is used to prepare samples from human whole blood.
-
Internal Standard: Clevidipine-d7 is used as the stable isotope-labeled internal standard.
-
Chromatographic Separation:
-
Column: ACE Excel 2 Phenyl column (50 × 2.1 mm).
-
Mobile Phase: A gradient of mobile phase A and B (specific compositions not detailed in the provided text).
-
Gradient: 0–2.00 min, 30–35% B; 2.00–4.00 min, 35–65% B; 4.00–4.01 min, 65–95% B; 4.01–4.70 min, 95% B; 4.70–4.71 min, 95–30% B; and 4.71–5.50 min, 30% B.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitoring Mode: Multiple reaction monitoring (MRM).
-
Transitions:
-
Clevidipine: m/z 473.1→338.1
-
Clevidipine-d7: m/z 480.1→338.1
-
-
RP-HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of potential impurities in Clevidipine butyrate (B1204436).
-
Sample Preparation: Stock solutions of Clevidipine butyrate and its impurities are prepared at a concentration of 0.1 mg/mL in mobile phase A.
-
Chromatographic Separation:
-
Column: Details of the specific reversed-phase column are not provided.
-
Mobile Phase: A gradient of mobile phase A and B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 239 nm.
-
HPTLC Method for Stability Indicating Assay
This method is developed for the determination of Clevidipine butyrate in the presence of its degradation products.
-
Sample Preparation: A stock solution of Clevidipine is prepared by dissolving 250 mg in 25 ml of methanol.
-
Chromatographic Separation:
-
Stationary Phase: Aluminum plate pre-coated with Silica Gel 60 F254.
-
Mobile Phase: Toluene: ethyl acetate (B1210297) (8:2 v/v).
-
-
Detection:
-
Wavelength: 370 nm.
-
Retention Factor (Rf): 0.49 for Clevidipine.
-
Workflow and Process Diagrams
The following diagrams illustrate the typical workflow for the cross-validation of analytical methods and the signaling pathway context of Clevidipine.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Mechanism of action of Clevidipine as a calcium channel blocker.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 3. Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Bioanalytical Performance of Clevidipine-15N,d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of the stable isotope-labeled internal standard Clevidipine-15N,d10, with a focus on linearity, accuracy, and precision in bioanalytical assays. The selection of a suitable internal standard is a critical step in the development of robust and reliable quantitative methods for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document synthesizes experimental data to aid researchers in making informed decisions for the quantification of Clevidipine.
Performance Comparison of Internal Standards
While specific performance data for this compound is not extensively published, its analytical characteristics are expected to be highly comparable to other stable isotope-labeled analogs of Clevidipine, such as Clevidipine-d7. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte, which allows for effective correction of variability during sample preparation and analysis.[1][2][3]
The following table summarizes the performance of an LC-MS/MS method for the quantification of Clevidipine using Clevidipine-d7 as an internal standard.[1][4] This data can be considered a reliable proxy for the expected performance of this compound.
| Parameter | Performance with Clevidipine-d7 Internal Standard |
| Linearity Range | 0.1 - 30 ng/mL in human whole blood |
| Correlation Coefficient (r²) | > 0.9951 |
| Accuracy | Within ± 15% of the nominal concentration (within ± 20% for LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL in human whole blood |
Experimental Protocols
The data presented is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Clevidipine and its active metabolite, H152/81, in human whole blood.
Sample Preparation
A liquid-liquid extraction procedure was employed for sample preparation.
LC-MS/MS Conditions
-
Chromatographic Separation: ACE Excel 2 Phenyl column (50 × 2.1 mm).
-
Mass Spectrometry: Multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Clevidipine: m/z 473.1 → 338.1
-
Clevidipine-d7: m/z 480.1 → 338.1
-
H152/81: m/z 356.0 → 324.0
-
H152/81-13C-d3: m/z 362.2 → 326.2
-
Visualizations
Clevidipine Mechanism of Action
Clevidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker. It functions by selectively inhibiting the influx of calcium ions through L-type voltage-gated calcium channels located in the smooth muscle cells of the vascular system. This inhibition leads to the relaxation of these muscle cells, resulting in vasodilation and a subsequent reduction in blood pressure.
Caption: Clevidipine blocks L-type calcium channels, leading to vasodilation.
Bioanalytical Workflow for Clevidipine Quantification
The following diagram illustrates the general workflow for the quantification of Clevidipine in biological samples using a stable isotope-labeled internal standard.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
Assessing Clevidipine Recovery: A Comparative Guide to Sample Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Clevidipine, an ultrashort-acting calcium channel blocker, in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The efficiency of the sample extraction method directly impacts the reliability of these results. This guide provides a comparative assessment of different extraction methodologies for Clevidipine, with a focus on the recovery of the analyte and its stable isotope-labeled internal standards.
Data Presentation: Recovery of Clevidipine and Its Internal Standard
The use of a stable isotope-labeled internal standard, such as Clevidipine-d7, is the gold standard in bioanalysis as it closely mimics the analyte's behavior during extraction and ionization, thus correcting for variability.[1] While data for Clevidipine-15N,d10 was not available in the reviewed literature, the data for Clevidipine-d7 provides a highly relevant benchmark for assessing extraction efficiency.
The following table summarizes the extraction recovery of Clevidipine and its deuterated internal standard using a Liquid-Liquid Extraction (LLE) method from human whole blood.[1]
| Analyte | Quality Control Level | Mean Extraction Recovery (%) |
| Clevidipine | Low | 80.3 |
| Medium | 83.4 | |
| High | 80.4 | |
| Clevidipine-d7 (Internal Standard) | - | 82.5 |
Comparison of Sample Extraction Protocols
This section details the experimental protocols for two distinct methods: Liquid-Liquid Extraction (LLE) and a combined Protein Precipitation with Dispersive Liquid-Liquid Microextraction (DLLME) approach.
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for separating analytes from complex matrices based on their differential solubility in two immiscible liquid phases.
Experimental Protocol:
-
To a 1.5-mL polypropylene (B1209903) tube precooled in an ice bath, add 25 µL of the internal standard working solution (Clevidipine-d7), 50 µL of the blood sample, and 50 µL of 0.1% formic acid.[1]
-
Vortex the mixture for 1 minute.[1]
-
Add 500 µL of methyl tert-butyl ether (MTBE) to the sample and vortex vigorously for 10 minutes.[1]
-
Centrifuge the sample at 10,000 g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at room temperature.
-
Reconstitute the residue for analysis.
Protein Precipitation followed by Dispersive Liquid-Liquid Microextraction (DLLME)
This method first removes proteins from the plasma sample, followed by a microextraction technique to concentrate the analyte.
Experimental Protocol:
-
Spike 10 µL of a Clevidipine standard solution into 200 µL of blank plasma in a 1.5-mL polypropylene microtube.
-
Add three hundred microliters of a 15% (w/v) zinc sulfate (B86663) solution–acetonitrile (1/1, v/v) mixture to precipitate the proteins.
-
Vortex the sample for 20 minutes and then incubate for 10 minutes at 4°C.
-
Centrifuge the sample at 7000 rpm for 5 minutes at 4°C.
-
Transfer the clear supernatant to a fresh 1.5-mL polypropylene microtube.
-
Dilute the solution to 1.0 mL with pure water.
-
Proceed with the DLLME procedure for further extraction and concentration.
While specific recovery percentages for Clevidipine using this combined method were not detailed in the available literature, the study focused on optimizing various parameters, such as the type and volume of the extraction solvent, to maximize extraction efficiency.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described sample extraction methods.
Caption: Workflow for Liquid-Liquid Extraction of Clevidipine.
Caption: Workflow for Protein Precipitation of Clevidipine Samples.
References
A Comparative Guide to Internal Standards for Clevidipine Quantification: Clevidipine-d7 vs. Clevidipine-15N,d10
In the bioanalysis of the rapidly metabolized antihypertensive drug clevidipine (B1669171), the choice of a suitable internal standard is critical for achieving accurate and reliable quantitative results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability. This guide provides a detailed comparison of two stable isotope-labeled internal standards for clevidipine: Clevidipine-d7 and a theoretical consideration of Clevidipine-15N,d10.
While experimental data is readily available for the application of Clevidipine-d7, this guide also explores the potential advantages of a more heavily labeled standard like this compound based on established principles of mass spectrometry.
Performance Data: Clevidipine-d7 as an Internal Standard
A validated LC-MS/MS method for the simultaneous quantitation of clevidipine and its active metabolite H152/81 in human whole blood utilized Clevidipine-d7 as the internal standard for clevidipine.[1][2][3][4] The performance of this method is summarized in the table below.
| Parameter | Clevidipine with Clevidipine-d7 Internal Standard |
| Linearity Range | 0.1–30 ng/mL |
| Correlation Coefficient (r²) | > 0.9951 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-batch Precision (RSD%) | 1.5% |
| Inter-batch Precision (RSD%) | Not explicitly stated, but accuracy data suggests good precision |
| Intra-batch Accuracy (RE%) | 101.5% to 105.6% |
| Inter-batch Accuracy (RE%) | Not explicitly stated, but overall validation was successful |
| Extraction Recovery | 80.3% - 83.4% |
| Matrix Effect | 114% - 117% |
| Data sourced from a study on the simultaneous quantitation of clevidipine and its active metabolite in human whole blood.[1] |
Experimental Protocol for Clevidipine Quantification using Clevidipine-d7
The following is a detailed methodology for the quantification of clevidipine in human whole blood using Clevidipine-d7 as an internal standard, based on a published bioanalytical method.
Sample Preparation
-
To a 1.5-mL polypropylene (B1209903) tube precooled in an ice bath, add 25 μL of the internal standard working solution (Clevidipine-d7), 50 μL of the whole blood sample, and 50 μL of 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Add 500 μL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
-
Centrifuge the samples at 10,000 g for 5 minutes at 4°C.
-
Transfer 200 μL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at room temperature.
-
Reconstitute the residue for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: ACE Excel 2 Phenyl column (50 × 2.1 mm)
-
Mobile Phase Gradient: A gradient program with mobile phases A and B (specifics of A and B were not detailed in the provided search results) was used as follows:
-
0–2.00 min, 30–35% B
-
2.00–4.00 min, 35–65% B
-
4.00–4.01 min, 65–95% B
-
4.01–4.70 min, 95% B
-
4.70–4.71 min, 95–30% B
-
4.71–5.50 min, 30% B
-
-
Mass Spectrometry: Positive electrospray ionization (ESI) mode was used.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clevidipine: m/z 473.1 → 338.1
-
Clevidipine-d7: m/z 480.1 → 338.1
-
This compound: A Theoretical Comparison
While no published studies were identified that utilize this compound as an internal standard, we can infer its potential advantages and disadvantages in comparison to Clevidipine-d7 based on general principles of stable isotope-labeled internal standards.
| Feature | Clevidipine-d7 | This compound (Theoretical) |
| Mass Difference | +7 Da from Clevidipine | +11 Da from Clevidipine |
| Potential for Isotopic Overlap | Minimal, but possible depending on the natural isotopic abundance of elements in Clevidipine. | Extremely low. The larger mass difference significantly reduces the likelihood of isotopic interference from the analyte. |
| Chromatographic Co-elution | Expected to have very similar, if not identical, retention times to Clevidipine. | Expected to have virtually identical retention times to Clevidipine, ensuring optimal compensation for matrix effects. |
| Chemical and Physical Properties | Nearly identical to Clevidipine, making it an excellent internal standard. | Nearly identical to Clevidipine, ensuring it behaves similarly during sample processing and analysis. |
| Cost and Availability | Commercially available from various suppliers. | Likely to be a custom synthesis product, leading to higher costs and longer lead times. |
Visualizing the Workflow and Rationale
To better illustrate the processes and logical considerations discussed, the following diagrams are provided.
Caption: Experimental workflow for the quantification of clevidipine.
References
- 1. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-laboratory comparison of Clevidipine quantification with Clevidipine-15N,d10
A Comparative Guide Based on Published LC-MS/MS Methods
This guide provides a comparative analysis of published analytical methods for the quantification of Clevidipine (B1669171), a critical intravenous antihypertensive agent. While a formal inter-laboratory comparison study involving Clevidipine quantification using Clevidipine-15N,d10 as an internal standard was not identified in the public domain, this document synthesizes data from several independent laboratory validations to offer a comprehensive overview for researchers, scientists, and drug development professionals. The methodologies presented primarily utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for its high selectivity and sensitivity in bioanalysis.[1][2][3]
The following sections detail the experimental protocols and quantitative performance data from various studies, highlighting the different approaches to sample preparation, chromatographic separation, and mass spectrometric detection. It is important to note that the internal standards used in these studies were isotopically labeled variants of Clevidipine, such as Clevidipine-d7, rather than the specified this compound.
Comparative Performance of Clevidipine Quantification Methods
The performance of an analytical method is determined by several key validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following table summarizes these parameters as reported by different research groups for the quantification of Clevidipine in biological matrices.
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 |
| Linearity Range (ng/mL) | 0.100 - 40.0[4] | 0.1 - 30[1] | 0.15 - 200 |
| Accuracy (%) | Within acceptable criteria | Satisfactory | Within acceptable limits |
| Precision (%RSD) | Within acceptable criteria | Satisfactory | Within acceptable limits |
| LLOQ (ng/mL) | 0.100 | 0.1 | 0.15 |
| Internal Standard | Clevidipine-d7 | Clevidipine-d7 | Felodipine |
| Biological Matrix | Human Plasma | Human Whole Blood | Dog Plasma |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and comparing results across laboratories. The following sections outline the key steps and parameters from the reviewed studies.
Sample Preparation
A critical step in bioanalysis is the effective extraction of the analyte from the biological matrix. For Clevidipine, which is susceptible to hydrolysis by esterases, sample stabilization is paramount.
-
Stabilization: To prevent the degradation of Clevidipine, stabilizers such as sodium fluoride (B91410) (an esterase inhibitor) and antioxidants like ascorbic acid are often added to the plasma samples immediately after collection.
-
Extraction Technique: Liquid-liquid extraction (LLE) and protein precipitation are the most common methods for isolating Clevidipine and its metabolite from plasma or whole blood. Acetonitrile is frequently used as the protein precipitation agent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The instrumental analysis of Clevidipine is typically performed using a validated LC-MS/MS method.
-
Chromatographic Separation: Separation is achieved using a C18 or a phenyl analytical column. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, operating in either positive or negative electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
MRM Transitions:
-
Clevidipine: m/z 454.1 → 234.0 (negative ion mode) or m/z 473.1 → 338.1 (positive ion mode)
-
Clevidipine-d7 (Internal Standard): m/z 461.1 → 240.1 (negative ion mode) or m/z 480.1 → 338.1 (positive ion mode)
-
-
Experimental Workflow for Clevidipine Quantification
The following diagram illustrates a generalized workflow for the quantification of Clevidipine in biological samples by LC-MS/MS, based on the common elements of the reviewed methodologies.
Caption: Generalized workflow for Clevidipine quantification by LC-MS/MS.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Clevidipine-15N,d10 in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for regulatory submission. This guide provides an objective comparison of a stable isotope-labeled internal standard (SIL-IS), Clevidipine-15N,d10, with a structural analog alternative for the bioanalysis of the anti-hypertensive drug Clevidipine.
In regulated bioanalysis, the goal is to ensure the accuracy, precision, and reproducibility of the quantification of drugs and their metabolites in biological matrices. The use of an internal standard (IS) is fundamental to compensate for variability during sample preparation and analysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which states that a stable isotope-labeled analyte is the preferred choice for an internal standard in mass spectrometric assays.[1]
This compound, a SIL-IS of Clevidipine, is chemically and physically almost identical to the analyte. This near-identical nature allows it to effectively track the analyte through the entire analytical process, from extraction to detection, providing superior compensation for potential variabilities.
Performance Comparison: this compound vs. Structural Analog
The following table summarizes the expected performance of a bioanalytical method using this compound versus a hypothetical, yet typical, structural analog internal standard. The data for the SIL-IS is based on a validated LC-MS/MS method for Clevidipine using a deuterated internal standard (Clevidipine-d7), which is expected to have comparable performance to this compound.[2][3][4]
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | Justification for Superiority of SIL-IS |
| Linearity (r²) | > 0.995[5] | Typically > 0.99 | While both can achieve good linearity, the SIL-IS provides a more consistent response across the concentration range due to better tracking of the analyte. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Method Dependent | The high sensitivity of LC-MS/MS allows for low LLOQs with either IS, but the precision and accuracy at the LLOQ are generally better with a SIL-IS. |
| Accuracy (Intra- and Inter-batch) | Within ±15% (±20% at LLOQ) | Can be variable, often wider acceptance criteria needed | The SIL-IS co-elutes with the analyte, providing more effective correction for matrix effects and leading to higher accuracy. |
| Precision (Intra- and Inter-batch %CV) | ≤ 15% (≤ 20% at LLOQ) | Can be higher, especially with complex matrices | The near-identical physicochemical properties of the SIL-IS ensure more consistent recovery and ionization, resulting in improved precision. |
| Extraction Recovery | Consistent and similar to analyte (e.g., ~80-83% for analyte, ~82% for IS) | Can be different from analyte | A SIL-IS will have nearly identical extraction properties to the analyte, ensuring that any variability in the extraction process is accurately compensated for. |
| Matrix Effect | Effectively compensated (e.g., 98.8-117% for analyte with SIL-IS correction) | Inconsistent compensation | The SIL-IS experiences the same ion suppression or enhancement as the analyte, leading to reliable normalization of the signal. A structural analog, with different chromatographic and ionization properties, cannot compensate as effectively. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Clevidipine in human whole blood using a stable isotope-labeled internal standard, based on a published and validated method.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of human whole blood sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex mix for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu UPLC system or equivalent
-
Column: ACE Excel 2 Phenyl (50 × 2.1 mm)
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
-
MS System: AB SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clevidipine: m/z 473.1 → 338.1
-
This compound (projected): m/z 484.1 → 348.1 (Note: exact mass shift depends on labeling positions)
-
(Reference Clevidipine-d7: m/z 480.1 → 338.1)
-
Mandatory Visualizations
Caption: Bioanalytical workflow for Clevidipine using a SIL-IS.
Caption: Justification for selecting a SIL-IS in regulated bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 4. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Performance Showdown: Evaluating Clevidipine-15N,d10 Across Diverse LC-MS Platforms
A Comparative Guide for Researchers in Drug Development
The precise and accurate quantification of drug candidates and their metabolites is a cornerstone of pharmacokinetic and bioequivalence studies. For rapidly metabolized compounds like the antihypertensive drug clevidipine (B1669171), robust bioanalytical methods are critical. The use of a stable isotope-labeled internal standard, such as Clevidipine-15N,d10, is essential for mitigating matrix effects and ensuring data reliability. This guide provides a comparative performance evaluation of this compound across three common liquid chromatography-mass spectrometry (LC-MS) platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRMS).
This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the optimal LC-MS system for their specific bioanalytical needs, balancing sensitivity, selectivity, and analytical flexibility.
Quantitative Performance Comparison
The following table summarizes the expected performance of an LC-MS method for clevidipine using this compound as an internal standard on three different mass spectrometry platforms. The data is a synthesis of typical performance characteristics for each instrument class in the context of small molecule bioanalysis.
| Performance Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 - 0.5 ng/mL | 0.1 - 0.3 ng/mL |
| Linearity (r²) | >0.995 | >0.99 | >0.995 |
| Dynamic Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL | 0.1 - 100 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% |
| Selectivity | High (via MRM) | Very High (via HR-EIC) | Very High (via HR-EIC) |
| Throughput | High | Medium | Medium-High |
| Qualitative Capability | Limited to target | High (MS/MS spectra) | High (MS/MS spectra) |
Experimental Protocols
A validated bioanalytical method for clevidipine in a biological matrix (e.g., human whole blood or plasma) using this compound as an internal standard would typically involve the following steps.
Sample Preparation (Liquid-Liquid Extraction)
Given clevidipine's susceptibility to hydrolysis by esterases, immediate stabilization of blood samples is crucial.
-
Blood Collection : Collect whole blood in tubes containing a stabilizer cocktail (e.g., sodium fluoride (B91410) and ascorbic acid) and an anticoagulant (e.g., K2EDTA).[1]
-
Internal Standard Spiking : To 100 µL of the stabilized sample, add 10 µL of this compound working solution (concentration will depend on the expected analyte levels).
-
Extraction :
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or toluene).[2]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve clevidipine from endogenous matrix components.
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase column, such as a C18 or Phenyl column (e.g., ACE Excel 2 Phenyl, 50 x 2.1 mm).[3][4][5]
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : Acetonitrile with 0.1% Formic acid.
-
Gradient Elution : A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
Mass Spectrometry (MS)
The mass spectrometer is used for the detection and quantification of clevidipine and its internal standard.
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Triple Quadrupole (QqQ) System:
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Clevidipine: m/z 456.2 → [Fragment Ion 1], m/z 456.2 → [Fragment Ion 2]
-
This compound: m/z 471.3 → [Corresponding Fragment Ion]
-
-
Collision Energy : Optimized for each transition.
-
-
Q-TOF and Orbitrap Systems:
-
Scan Type : Full Scan MS followed by data-dependent MS/MS (for qualitative analysis) or targeted MS/MS (for quantification).
-
Full Scan Range : m/z 100 - 1000.
-
Resolution :
-
Q-TOF: > 20,000 FWHM
-
Orbitrap: > 70,000 FWHM
-
-
Quantification : Extraction of high-resolution accurate mass chromatograms for the precursor ions of clevidipine and this compound with a narrow mass window (e.g., ± 5 ppm).
-
Fragmentation : Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Workflow Visualization
The following diagram illustrates the general experimental workflow for the bioanalysis of clevidipine using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 5. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotope Effects in Chromatography: A Comparative Guide for Clevidipine-15N,d10
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, ensuring accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) assays. However, the phenomenon of the chromatographic isotope effect, where an isotopically labeled compound exhibits a different retention time than its unlabeled counterpart, can introduce analytical challenges. This guide provides a comparative evaluation of the anticipated chromatographic behavior of Clevidipine-15N,d10, offering insights into its performance against other labeled and unlabeled alternatives, supported by established principles from experimental data in the literature.
Understanding the Isotope Effect in Liquid Chromatography
The substitution of an atom with its heavier isotope can lead to subtle changes in the physicochemical properties of a molecule, which in turn can affect its interaction with both the stationary and mobile phases in a chromatographic system. This is most pronounced with the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D), known as the deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in van der Waals interactions and polarizability. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1][2] The magnitude of this retention time shift is influenced by the number and position of deuterium atoms, as well as the chromatographic conditions.[1]
In contrast, isotope effects arising from heavier elements like ¹³C and ¹⁵N are generally considered to be negligible in chromatography.[3] This makes them attractive options for internal standards where co-elution with the analyte is critical.
Comparative Chromatographic Performance
While specific experimental data for this compound is not publicly available, we can extrapolate its expected behavior based on extensive research on isotope effects. The following table summarizes the anticipated and observed chromatographic characteristics of Clevidipine and its isotopically labeled analogs.
| Compound | Labeling | Expected Isotope Effect | Typical Observation in RPLC | Implications for Bioanalysis |
| Clevidipine | Unlabeled | N/A | Reference retention time | The target analyte for quantification. |
| Clevidipine-d7 | Deuterated | Moderate | Earlier elution than unlabeled Clevidipine | Potential for incomplete co-elution, which may impact quantification accuracy, especially with matrix effects.[4] |
| This compound | Mixed Labeling | Minimal | Expected to co-elute with unlabeled Clevidipine | The ¹⁵N substitution is unlikely to cause a significant shift, and while the d10 will have an effect, it is often mitigated by the overall properties of the molecule. This makes it a potentially superior internal standard to a solely deuterated version. |
Experimental Protocol for Isotope Effect Evaluation
To empirically determine the isotope effect for this compound, a rigorous experimental protocol is essential. The following methodology is based on standard practices for chromatographic analysis of Clevidipine and the evaluation of isotope effects.
Objective: To resolve and quantify the retention time difference between Clevidipine and this compound under typical reversed-phase LC-MS/MS conditions.
Materials:
-
Clevidipine reference standard
-
This compound test article
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
A validated C18 reversed-phase HPLC column
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Standard Solution Preparation: Prepare individual stock solutions of Clevidipine and this compound in a suitable organic solvent (e.g., methanol). From these, create a mixed solution containing both compounds at a known concentration (e.g., 1 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Clevidipine: Monitor the transition of m/z 456.1 → 324.1
-
This compound: Monitor the transition of m/z 467.2 → 332.2 (predicted)
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for both analytes.
-
-
Data Analysis:
-
Inject the mixed standard solution multiple times (n≥5) to ensure reproducibility.
-
Overlay the chromatograms for the Clevidipine and this compound MRM transitions.
-
Calculate the retention time (t R) for each peak at its apex.
-
Determine the difference in retention time (Δt R) between the two compounds.
-
Calculate the resolution (R s) between the two peaks to quantify the degree of separation.
-
Logical Workflow for Isotope Effect Evaluation
Conclusion
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. While deuterated standards are widely used, the potential for chromatographic separation from the analyte of interest due to the deuterium isotope effect should be carefully evaluated. This compound, by incorporating a heavier, less chromatographically-disruptive isotope alongside deuterium, is predicted to exhibit minimal isotope effect, making it a theoretically superior choice for quantitative studies. The experimental protocol outlined above provides a clear framework for the empirical verification of this hypothesis, enabling researchers to make informed decisions in the selection of internal standards for Clevidipine analysis and other pharmaceutical compounds. The use of ¹⁵N or ¹³C labeling is a recommended strategy to mitigate the chromatographic isotope effect when co-elution is paramount.
References
Safety Operating Guide
Proper Disposal of Clevidipine-15N,d10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Clevidipine-15N,d10, a research-grade isotopically labeled compound, is critical for maintaining laboratory safety and environmental compliance. Due to the limited specific data on the toxicological properties of this labeled compound, it must be handled as a hazardous chemical waste.[1][2] Adherence to established institutional and regulatory guidelines for hazardous waste management is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the material safety data sheet (MSDS) for Clevidipine and its labeled variants.[3] The toxicological properties of this compound have not been fully investigated.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound, or its containers, in the regular trash or down the sanitary sewer.
-
Waste Collection:
-
Collect all waste this compound, including unused product and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, leak-proof, and chemically compatible waste container.
-
The container must be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
Use secondary containment for liquid wastes to prevent spills.
-
-
Container Decontamination:
-
For empty containers that held this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. Given the unknown toxicity of this specific labeled compound, a conservative approach of collecting at least the first rinse is recommended.
-
After thorough rinsing, deface or remove the original label from the empty container before its disposal or recycling according to institutional protocols.
-
-
Spill Management:
-
In the event of a spill, immediately clean it up using appropriate absorbent materials.
-
Collect all spill cleanup materials in a sealed container, label it as hazardous waste, and dispose of it through EHS.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste container.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide some context.
| Parameter | Guideline | Source |
| Maximum Laboratory Hazardous Waste Accumulation | Typically should not exceed 10 gallons. | |
| Rinsate Collection for Highly Toxic Chemicals (LD50 < 50mg/kg) | The first three rinses of the container must be collected as hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
